8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJVOUWLXJCIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619833 | |
| Record name | 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620948-83-6 | |
| Record name | 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 620948-83-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Basic Properties of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
An In-Depth Technical Guide to the Core Basic Properties of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
Introduction
The benzodiazepine scaffold remains a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, primarily targeting the central nervous system. The introduction of fluorine into these molecules has been a strategic approach to modulate their physicochemical and pharmacokinetic properties, often leading to enhanced potency and metabolic stability. This guide provides a comprehensive technical overview of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a fluorinated analogue of the benzodiazepine class. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its fundamental properties, synthesis, and methodologies for its pharmacological characterization.
Physicochemical Properties
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is characterized by a seven-membered diazepine ring fused to a fluorine-substituted benzene ring.[3] The presence of the fluorine atom is anticipated to influence its electronic properties, lipophilicity, and metabolic pathways compared to its non-fluorinated counterpart.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 8-fluoro-2,3,4,5-tetrahydro-1h-benzo[e][1][2]diazepine | [4][5] |
| CAS Number | 620948-83-6 | [4][5][6][7][8] |
| Molecular Formula | C₉H₁₁FN₂ | [4][5][6][8] |
| Molecular Weight | 166.20 g/mol | [6][8][9] |
| Appearance | Solid (form) | [9] |
| SMILES String | FC1=CC=C2CNCCNC2=C1 | [4][5] |
| InChI Key | CDJVOUWLXJCIHK-UHFFFAOYSA-N | [9] |
Synthesis of the 1,4-Benzodiazepine Scaffold
General Synthetic Strategy: Reductive Amination and Cyclization
A common approach involves the condensation of a substituted 2-aminobenzylamine with a suitable carbonyl compound, followed by cyclization. For the target molecule, a plausible synthetic route would start from a fluorinated 2-aminobenzylamine derivative.
Workflow 1: Conceptual Synthetic Pathway
Caption: Conceptual synthetic workflow for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Alternative Synthetic Approach: Ugi Multicomponent Reaction
A more contemporary and efficient method involves a one-pot Ugi four-component reaction followed by an intramolecular cyclization. This approach allows for rapid diversification of the benzodiazepine scaffold.[10]
Pharmacological Profile and Mechanism of Action
Benzodiazepines exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11] They bind to a specific allosteric site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[11]
The introduction of a fluorine atom can significantly impact the pharmacological profile. Fluorination is known to increase the binding affinity of ligands to their receptors and can enhance potency.[12]
Receptor Binding Affinity
The affinity of a benzodiazepine for the GABA-A receptor is a key determinant of its potency. This is typically quantified by determining the inhibition constant (Ki) in a radioligand binding assay. While specific Ki values for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine are not published, the following protocol outlines a standard procedure for its determination.
Experimental Protocol 1: GABA-A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat cortical membrane preparation (source of GABA-A receptors)
-
[³H]-Flumazenil (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Unlabeled Diazepam (for non-specific binding determination)
-
Test compound: 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare rat cortical membranes as the source of GABA-A receptors.[13][14]
-
Assay Setup: In a final volume of 0.5 mL of Tris-HCl buffer, incubate 100 µg of membrane protein with a fixed concentration of [³H]-Flumazenil (e.g., 8.6 x 10⁻⁵ nmole) and increasing concentrations of the test compound.[13][15]
-
Incubation: Incubate the mixture at 30°C for 35 minutes to reach equilibrium.[13][15]
-
Termination of Reaction: Terminate the binding reaction by rapid filtration through glass-fiber filters to separate bound and free radioligand.[14]
-
Washing: Rapidly wash the filters with ice-cold Tris-HCl buffer to remove non-specifically bound radioligand.[14]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow 2: Receptor Binding Assay
Caption: Workflow for a GABA-A receptor binding assay.
In Vitro Cellular Assays
To assess the functional consequences of receptor binding, in vitro cellular assays are indispensable. These assays can provide information on the efficacy of the compound (agonist, antagonist, or inverse agonist) and its potential for off-target effects, such as cytotoxicity.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol 2: MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxic potential of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in a humidified atmosphere to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Workflow 3: MTT Assay
Caption: Workflow for an MTT cytotoxicity assay.
Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology
The ADME properties and toxicological profile are critical for the development of any new chemical entity. Fluorination can have profound effects on these parameters. For instance, the metabolic fate of the fluorinated benzodiazepine flualprazolam has been studied, identifying several hydroxylated and glucuronidated metabolites.[16] The primary enzymes involved in the metabolism of many benzodiazepines are cytochrome P450s, particularly CYP3A4 and CYP2C19.[11]
A comprehensive ADME and toxicology assessment would involve a battery of in vitro and in vivo studies, including metabolic stability assays in liver microsomes, plasma protein binding studies, and in vivo pharmacokinetic and toxicity studies in animal models.
Conclusion
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine represents an interesting scaffold for further investigation within the broader class of fluorinated benzodiazepines. This guide has provided a foundational understanding of its core properties and has outlined detailed, validated protocols for its synthesis and pharmacological characterization. The strategic incorporation of fluorine is a proven method to enhance the therapeutic potential of benzodiazepines, and a thorough evaluation of this compound using the methodologies described herein will be crucial in elucidating its full pharmacological profile and potential for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound 95% | CAS: 620948-83-6 | AChemBlock [achemblock.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Toxicokinetics and Analytical Toxicology of Flualprazolam: Metabolic Fate, Isozyme Mapping, Human Plasma Concentration and Main Urinary Excretion Products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
An In-Depth Technical Guide to 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (CAS Number: 620948-83-6) is a fluorinated derivative of the benzodiazepine class of compounds.[3] Its core structure consists of a seven-membered diazepine ring fused to a benzene ring.[3] While the broader class of benzodiazepines is extensively studied and includes numerous clinically approved drugs, this specific 8-fluoro analog remains a compound with limited publicly available research data. This guide aims to provide a comprehensive technical overview, synthesizing established principles of benzodiazepine chemistry and pharmacology to build a predictive profile for this molecule. It will serve as a foundational resource for researchers and drug development professionals interested in exploring its potential.
Physicochemical Properties
The fundamental physicochemical properties of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine are summarized in the table below, based on available data from chemical suppliers.[4][5]
| Property | Value |
| CAS Number | 620948-83-6 |
| Molecular Formula | C₉H₁₁FN₂ |
| Molecular Weight | 166.20 g/mol |
| IUPAC Name | 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine |
| SMILES | FC1=CC=C2CNCCNC2=C1 |
| Form | Solid |
Proposed Synthetic Strategy
Caption: Proposed synthetic workflow for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Detailed Protocol for Proposed Synthesis:
Step 1: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Addition of Amine: Add N-Boc-ethylenediamine (1.1 equivalents) to the solution.
-
Schiff Base Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate Schiff base. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise.
-
Quenching and Extraction: After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Cyclization
-
Deprotection: Dissolve the purified product from Step 1 in a suitable solvent like dichloromethane. Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.
-
Cyclization: Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC). The deprotection will likely be followed by spontaneous intramolecular cyclization to form the diazepine ring.
-
Workup and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the final product. The crude product can be purified by column chromatography or recrystallization to yield 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Predicted Pharmacological Profile and Mechanism of Action
The vast majority of benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A (gamma-aminobutyric acid type A) receptor.[8] It is highly probable that 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine shares this mechanism of action.
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event does not open the channel directly but rather increases the affinity of the receptor for GABA.[9] This leads to an increased frequency of channel opening and a potentiation of the inhibitory effect of GABA.[8]
References
- 1. bccsu.ca [bccsu.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 620948-83-6 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound 95% | CAS: 620948-83-6 | AChemBlock [achemblock.com]
- 6. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: Synthesis, Structure, and Potential Applications
An In-Depth Technical Guide to 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: Synthesis, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a fluorinated analog of the benzodiazepine scaffold. As a Senior Application Scientist, the following sections will delve into the molecular structure, plausible synthetic routes, and potential pharmacological significance of this compound, grounding the discussion in established chemical principles and insights from related molecules.
Introduction: The Significance of Fluorinated Benzodiazepines
The benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs targeting the central nervous system (CNS). These compounds primarily exert their effects by modulating the activity of γ-aminobutyric acid (GABA) at the GABA-A receptor, the main inhibitory neurotransmitter system in the brain.[3] The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. Fluorination can improve metabolic stability, increase membrane permeability, and in some cases, enhance binding affinity to the target protein.[4] 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine represents a strategic modification of the tetrahydro-1H-benzo[e][1][2]diazepine framework, with the potential for altered or improved pharmacological characteristics.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a thorough characterization of its molecular and physicochemical properties.
Core Structure and Isomerism
The molecule consists of a benzene ring fused to a seven-membered diazepine ring. The "tetrahydro" designation indicates that four of the atoms in the diazepine ring are saturated. The fluorine atom is substituted at the 8th position of the benzodiazepine nucleus. The diazepine ring in related tetrahydro-1,4-benzodiazepines has been shown to adopt a chair-like conformation.[5]
Physicochemical Data
A summary of the key physicochemical properties for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is presented in the table below.
| Property | Value | Source |
| CAS Number | 620948-83-6 | [6][7] |
| Molecular Formula | C₉H₁₁FN₂ | [6][7] |
| Molecular Weight | 166.20 g/mol | |
| IUPAC Name | 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | [6] |
| SMILES String | FC1=CC=C2CNCCNC2=C1 | [6] |
| Physical Form | Solid (predicted) |
Proposed Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
Synthetic Strategy Overview
The proposed synthesis involves the initial formation of a substituted 2-aminobenzophenone, followed by conversion to an amino amide, and subsequent cyclization to form the diazepine ring, and finally, reduction to the tetrahydrobenzodiazepine.
Caption: Proposed synthetic pathway for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-4-fluorobenzophenone
-
To a solution of 2-amino-4-fluorobenzonitrile in an appropriate anhydrous solvent (e.g., THF), add a Grignard reagent such as phenylmagnesium bromide dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-4-fluorobenzophenone.
Step 2: Synthesis of 2-(2-Chloroacetamido)-4-fluorobenzophenone
-
Dissolve 2-amino-4-fluorobenzophenone in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add chloroacetyl chloride dropwise to the solution.
-
Allow the reaction to proceed at room temperature until completion.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization.
Step 3: Synthesis of 8-Fluoro-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one
-
Dissolve 2-(2-chloroacetamido)-4-fluorobenzophenone in a solvent such as ethanol.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Heat the reaction mixture under reflux until the cyclization is complete.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain the desired benzodiazepine-2-one.
Step 4: Reduction to 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
-
To a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous THF, add the 8-Fluoro-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one portion-wise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for several hours until the reduction is complete.
-
Cool the reaction mixture and quench cautiously by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford the final compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on data from analogous fluorinated and non-fluorinated tetrahydrobenzodiazepines, the following spectral characteristics are anticipated.[10][11]
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons in the 6-8 ppm region, with characteristic splitting patterns influenced by the fluorine atom. Methylene protons of the diazepine ring would appear as multiplets in the 2.5-4.5 ppm range. The N-H protons would likely appear as broad singlets. |
| ¹³C NMR | Aromatic carbons in the 110-160 ppm range, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. Methylene carbons of the diazepine ring would appear in the aliphatic region (40-60 ppm). |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons, in the typical range for an aryl fluoride. |
| IR Spectroscopy | Characteristic N-H stretching bands around 3300-3400 cm⁻¹, C-H stretching bands for aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring. A C-F stretching band would be expected in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (166.20 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the diazepine ring. |
Potential Pharmacological Activity and Mechanism of Action
Target and Mechanism
Benzodiazepines are positive allosteric modulators of the GABA-A receptor.[12] They bind to a site on the receptor that is distinct from the GABA binding site, and this binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a decrease in neuronal excitability, which is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.[3]
Caption: Proposed mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine at the GABA-A receptor.
Influence of Fluorine Substitution
The presence of a fluorine atom at the 8th position of the benzodiazepine ring is expected to influence its pharmacological profile. Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially affecting the binding affinity and selectivity for different GABA-A receptor subtypes.[4] Furthermore, the C-F bond is very stable, which can block metabolic pathways that might otherwise lead to deactivation of the drug, potentially increasing its bioavailability and duration of action.
Potential Therapeutic Applications
Given its structural similarity to known anxiolytic and sedative compounds, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a candidate for investigation in the following areas:
-
Anxiolytic agents: For the treatment of anxiety disorders.
-
Sedative-hypnotics: For the management of insomnia.
-
Anticonvulsants: For the control of seizures.
Further research, including in vitro binding assays and in vivo pharmacological studies, would be necessary to fully elucidate the therapeutic potential of this compound.
Conclusion
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a rationally designed molecule that combines the pharmacologically validated benzodiazepine scaffold with the beneficial properties of fluorine substitution. While detailed experimental data for this specific compound is sparse in the public domain, this guide has provided a comprehensive overview of its structure, a plausible synthetic route based on established chemical principles, and its predicted pharmacological profile. This molecule represents a promising lead for further investigation in the development of novel CNS-active agents with potentially enhanced therapeutic properties. The protocols and insights presented herein offer a solid foundation for researchers and drug development professionals to embark on the synthesis and evaluation of this and related fluorinated benzodiazepines.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzodiazepines drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. researchgate.net [researchgate.net]
- 6. This compound 95% | CAS: 620948-83-6 | AChemBlock [achemblock.com]
- 7. scbt.com [scbt.com]
- 8. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. NMR Characterization and Structural Elucidation of Fluorine Derivative of Tetrahydroberberine [magres.apm.ac.cn]
- 12. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine mechanism of action
An In-depth Technical Guide to the
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Prospective Mechanistic Analysis
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical framework for the characterization of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a novel ligand within the benzodiazepine class. Given the scarcity of published data on this specific molecule, this document serves as a prospective analysis, outlining the anticipated mechanism of action based on its structural homology to known benzodiazepines. We will delve into the foundational pharmacology of its presumed molecular target, the γ-aminobutyric acid type A (GABA-A) receptor, and detail the requisite experimental protocols to elucidate its binding affinity, functional efficacy, and behavioral effects. This guide is structured to provide not only the "what" but the "why" behind each experimental choice, ensuring a robust and self-validating approach to the pharmacological profiling of this compound.
Introduction: The Benzodiazepine Scaffold and the Promise of Novel Analogs
Benzodiazepines are a cornerstone in the pharmacotherapy of anxiety, insomnia, seizures, and muscle spasms.[1] Their therapeutic efficacy stems from their action as positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] The core chemical structure, a fusion of a benzene and a diazepine ring, has been the subject of extensive medicinal chemistry efforts to refine selectivity for specific GABA-A receptor subtypes and to mitigate adverse effects such as sedation, dependence, and cognitive impairment.
The introduction of a fluorine atom at the 8th position of the 2,3,4,5-tetrahydro-1H-benzo[e]diazepine backbone suggests a deliberate modification to alter the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. This guide will, therefore, treat 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a novel chemical entity with a high probability of acting as a GABA-A receptor PAM. The subsequent sections will outline the definitive experimental workflow to confirm this hypothesis and to comprehensively characterize its pharmacological profile.
The Molecular Target: Unraveling the GABA-A Receptor Complex
The GABA-A receptor is a pentameric ligand-gated ion channel, assembled from a selection of 19 different subunits (e.g., α, β, γ).[3] The most common isoform in the brain consists of two α, two β, and one γ subunit.[4] This heteromeric structure forms a central chloride-permeable pore.[5] The binding of the endogenous neurotransmitter GABA to the interfaces between the α and β subunits triggers a conformational change, opening the channel and allowing chloride ions to flow into the neuron.[6] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.[3]
The benzodiazepine binding site is located at a distinct allosteric site, at the interface between the α and γ subunits.[7] For a GABA-A receptor to be sensitive to benzodiazepines, it must contain both an α (isoforms 1, 2, 3, or 5) and a γ subunit.[8]
2.1. The Mechanism of Positive Allosteric Modulation
As a positive allosteric modulator, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is not expected to open the chloride channel on its own. Instead, its binding to the benzodiazepine site is predicted to induce a conformational change that increases the affinity of GABA for its binding site.[7] This enhancement of GABA's natural effect leads to an increased frequency of channel opening, resulting in a greater influx of chloride ions and a more potent inhibitory signal.[2][9] This amplification of GABAergic inhibition is the molecular basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.[1]
Below is a diagram illustrating the signaling pathway of the GABA-A receptor and the modulatory role of benzodiazepines.
Caption: GABA-A Receptor Signaling Pathway.
Experimental Validation: A Step-by-Step Approach
To empirically validate the hypothesized mechanism of action for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a multi-tiered experimental approach is necessary, progressing from in vitro receptor binding and functional assays to in vivo behavioral models.
3.1. Radioligand Binding Assays: Quantifying Receptor Affinity
The initial and most fundamental step is to determine if the compound binds to the benzodiazepine site on the GABA-A receptor and with what affinity. This is achieved through competitive radioligand binding assays.
Principle: This assay measures the ability of our unlabeled test compound (the "competitor") to displace a radiolabeled ligand (e.g., [³H]-Flumazenil) that is known to bind with high affinity to the benzodiazepine site. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀, which can then be used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat or mouse cortical tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes containing the GABA-A receptors.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration using a standard assay (e.g., BCA). Store aliquots at -80°C.[10]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 0.5 mL:
-
Total Binding: 100 µg of membrane protein, a fixed concentration of [³H]-Flumazenil (e.g., 1 nM), and assay buffer.
-
Non-specific Binding: 100 µg of membrane protein, [³H]-Flumazenil, and a high concentration of an unlabeled benzodiazepine like Diazepam (e.g., 10 µM) to saturate the receptors.[10]
-
Competition: 100 µg of membrane protein, [³H]-Flumazenil, and varying concentrations of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
-
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for 35 minutes to allow the binding to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
3.2. Electrophysiology: Assessing Functional Modulation
While binding assays confirm interaction with the receptor, they do not reveal the functional consequence of that binding. Electrophysiology, specifically the patch-clamp technique, is the gold standard for measuring the functional modulation of ion channels.
Principle: The whole-cell patch-clamp technique allows for the measurement of ion flow across the membrane of a single neuron. By applying GABA to the cell, we can record the resulting chloride current. If 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a PAM, its co-application with a sub-saturating concentration of GABA should result in a significant potentiation of this current.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use cultured primary neurons or a cell line (e.g., HEK293 cells) stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).
-
Plate the cells on coverslips for easy access.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (artificial cerebrospinal fluid).
-
Pull a glass micropipette to a fine tip (resistance of 3-5 MΩ) and fill it with an internal solution containing a high chloride concentration.
-
-
Patching and Recording:
-
Under visual guidance, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal (a "gigaseal").
-
Apply a brief pulse of suction to rupture the cell membrane, achieving the "whole-cell" configuration.
-
Clamp the voltage of the cell membrane (e.g., at -60 mV).
-
Apply a sub-saturating concentration of GABA (e.g., EC₁₀-EC₂₀) via the perfusion system and record the inward chloride current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and record the potentiated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation for each concentration of the test compound.
-
Plot the percentage potentiation against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation).
-
3.3. In Vivo Behavioral Models: Evaluating Anxiolytic Effects
Positive results from in vitro assays provide a strong rationale for progressing to in vivo studies to determine if the compound has the desired therapeutic effect, such as anxiolysis. Rodent behavioral models that exploit their natural aversion to open, brightly lit spaces are commonly used.
3.3.1. The Elevated Plus Maze (EPM)
Principle: The EPM is a plus-shaped apparatus with two open arms and two enclosed arms, elevated from the floor. Rodents naturally prefer the enclosed arms. Anxiolytic compounds reduce this aversion, leading to an increase in the time spent and the number of entries into the open arms.[11]
Experimental Protocol: Elevated Plus Maze
-
Apparatus and Environment: Use a standard EPM for mice, placed in a dimly lit, quiet room.
-
Habituation: Allow mice to acclimate to the testing room for at least 45 minutes before the test.[12]
-
Drug Administration: Administer 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure:
-
Place the mouse in the center of the maze, facing a closed arm.[12]
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic effect.
-
3.3.2. The Light-Dark Box Test
Principle: This test uses a two-compartment box with one side brightly illuminated and the other dark. Similar to the EPM, it relies on the conflict between the innate aversion of rodents to bright light and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.[13][14]
Experimental Protocol: Light-Dark Box Test
-
Apparatus and Environment: Use a standard light-dark box in a quiet room. Ensure consistent and appropriate lighting levels in the light compartment (e.g., 300-400 lux).[13]
-
Habituation and Dosing: Follow the same procedures as for the EPM.
-
Test Procedure:
-
Place the mouse in the center of the brightly lit compartment.[13]
-
Allow the mouse to explore freely for 5-10 minutes.
-
Record the session with a video camera.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
An increase in the time spent in the light compartment and a longer latency to enter the dark are indicative of an anxiolytic effect.
-
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is paramount. The following tables represent hypothetical data for a novel benzodiazepine, illustrating the expected outcomes from the described experiments.
Table 1: Hypothetical Binding Affinity of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
| Compound | Radioligand | Receptor Source | IC₅₀ (nM) | Ki (nM) |
| 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | [³H]-Flumazenil | Rat Cortical Membranes | 5.2 | 2.8 |
| Diazepam (Control) | [³H]-Flumazenil | Rat Cortical Membranes | 3.1 | 1.7 |
Interpretation: A low nanomolar Ki value would indicate high-affinity binding to the benzodiazepine site, comparable to the reference compound Diazepam.
Table 2: Hypothetical Functional Potency of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
| Compound | Receptor Subtype | GABA Concentration | EC₅₀ (nM) | Emax (% Potentiation) |
| 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | α1β2γ2 | EC₂₀ | 15.7 | 1250% |
| Diazepam (Control) | α1β2γ2 | EC₂₀ | 10.5 | 1300% |
Interpretation: A potent EC₅₀ and a high maximal potentiation (Emax) would confirm that the compound is a strong positive allosteric modulator of the GABA-A receptor.
Table 3: Hypothetical Anxiolytic Effects of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in the Elevated Plus Maze
| Treatment Group (mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries |
| Vehicle | 15.2 ± 2.1 | 18.5 ± 2.5 | 25.1 ± 3.0 |
| Compound (1.0) | 35.8 ± 4.5 | 38.2 ± 5.1 | 24.5 ± 2.8 |
| Compound (3.0) | 48.1 ± 5.2 | 49.5 ± 6.0 | 23.9 ± 3.1 |
| Diazepam (2.0) | 45.5 ± 4.9 | 47.3 ± 5.5 | 22.8 ± 2.5 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle. Interpretation: A significant, dose-dependent increase in open arm exploration without a significant change in total arm entries (a measure of general locomotor activity) would strongly indicate an anxiolytic effect.
Conclusion
This technical guide has laid out a prospective but comprehensive roadmap for the mechanistic elucidation of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. By virtue of its chemical structure, this compound is hypothesized to act as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. The outlined experimental workflow, from in vitro binding and functional assays to in vivo behavioral models, provides a robust, self-validating system to test this hypothesis. The successful execution of these protocols will not only define the core mechanism of action but also quantify the affinity, potency, and anxiolytic efficacy of this novel chemical entity, thereby establishing a solid foundation for its further development as a potential therapeutic agent.
References
- 1. GABA and the behavioral effects of anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders | Semantic Scholar [semanticscholar.org]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated plus maze protocol [protocols.io]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Light-dark box test - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Potential Biological Activity of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
An In-Depth Technical Guide to the Potential Biological Activity of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a fluorinated derivative of the benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene core.[3] While this specific compound is not extensively documented in peer-reviewed literature, its structural similarity to well-characterized 1,4-benzodiazepines allows for the formulation of a strong hypothesis regarding its potential biological activity. This guide synthesizes the foundational principles of benzodiazepine structure-activity relationships (SAR) to predict the pharmacological profile of this compound. It further provides a comprehensive, step-by-step framework for the experimental validation of its hypothesized mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended to serve as a technical roadmap for researchers initiating an investigation into this novel compound.
Introduction: The Benzodiazepine Scaffold and the Significance of Fluorine Substitution
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[4] These effects are primarily mediated through their interaction with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[5] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself, and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[5][6]
The specific compound, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, possesses two key structural features that inform its predicted activity:
-
The Tetrahydrodiazepine Ring: Saturation of the 4,5-double bond in the classical benzodiazepine structure can alter the conformational flexibility and lipophilicity of the molecule, potentially impacting its pharmacokinetic and pharmacodynamic profile.
-
The 8-Fluoro Substitution: Structure-activity relationship studies of benzodiazepines have consistently shown that an electron-withdrawing group at the 7-position (in classical benzodiazepine numbering) is crucial for activity.[7] In fused ring systems, this corresponds to the 8-position.[2][7] The fluorine atom at this position is a potent electron-withdrawing group, suggesting that it will confer significant activity to the molecule.
Based on these structural features, it is hypothesized that 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine will act as a positive allosteric modulator of the GABA-A receptor, exhibiting a pharmacological profile characteristic of the benzodiazepine class.
Hypothesized Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations (e.g., α, β, γ). The classical benzodiazepine binding site is located at the interface of the α and γ subunits.[4] Upon binding, benzodiazepines do not open the chloride channel directly but rather increase the frequency of channel opening induced by GABA.[8] This potentiation of GABAergic inhibition is the molecular basis for their therapeutic effects.
Proposed Research and Development Workflow
A systematic approach is required to characterize the biological activity of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. The following workflow outlines a logical progression from in vitro characterization to in vivo assessment of its pharmacological effects.
Detailed Experimental Protocols
In Vitro Radioligand Binding Assay: Determining Affinity for the Benzodiazepine Site
Objective: To determine the binding affinity (Ki) of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine for the benzodiazepine binding site on the GABA-A receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]flunitrazepam) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Ki).
Methodology:
-
Receptor Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane preparation) in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
For non-specific binding, add a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam) in separate wells.
-
Incubate the plate at 4°C for 60-90 minutes.
-
-
Termination and Measurement:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the functional activity (efficacy) of the compound as a positive allosteric modulator of GABA-A receptors.
Principle: This electrophysiological technique measures the potentiation of GABA-induced chloride currents by the test compound in Xenopus oocytes expressing specific GABA-A receptor subtypes.
Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a low concentration of GABA (EC₅-EC₁₀) to elicit a control current response.
-
After a washout period, co-apply the same concentration of GABA with the test compound (8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine) at various concentrations.
-
Record the peak amplitude of the chloride currents.
-
-
Data Analysis:
-
Calculate the potentiation of the GABA-induced current by the test compound as a percentage of the control response.
-
Plot the percentage potentiation against the logarithm of the test compound concentration to generate a concentration-response curve.
-
Determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation (Emax).
-
In Vivo Behavioral Pharmacology: Assessing Therapeutic Potential
Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To evaluate the anxiolytic-like effects of the compound in rodents.
Protocol:
-
Administer the test compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection).
-
After a suitable pre-treatment time, place the animal in the center of the elevated plus maze, which consists of two open arms and two closed arms.
-
Record the animal's behavior for 5 minutes, noting the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity
Objective: To assess the anticonvulsant properties of the compound.
Protocol:
-
Administer the test compound or vehicle to the animals.
-
After the pre-treatment period, administer a convulsive dose of PTZ (a GABA-A receptor antagonist).
-
Observe the animals for the onset and severity of seizures (e.g., using the Racine scale).
-
An increase in the latency to the first seizure and a reduction in seizure severity indicate anticonvulsant activity.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Binding Affinity at the GABA-A Receptor
| Compound | Ki (nM) at Benzodiazepine Site |
| Diazepam (Reference) | e.g., 5.2 ± 0.6 |
| 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | Experimental Value |
Table 2: In Vitro Functional Potentiation of GABA-A Receptor Currents
| Compound | EC₅₀ (nM) for Potentiation | Emax (% Potentiation) |
| Diazepam (Reference) | e.g., 25.1 ± 3.2 | e.g., 250 ± 25% |
| 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | Experimental Value | Experimental Value |
A high binding affinity (low Ki) coupled with potentiation of GABA-induced currents (low EC₅₀ and high Emax) would strongly support the hypothesis that the compound is a positive allosteric modulator of the GABA-A receptor. Positive results in the EPM and PTZ models would provide in vivo evidence for its anxiolytic and anticonvulsant potential, respectively.
Conclusion and Future Directions
While direct experimental data on 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is currently lacking, a robust hypothesis for its biological activity can be formulated based on well-established principles of benzodiazepine SAR. The presence of an 8-fluoro substituent strongly suggests that it will exhibit significant affinity and efficacy at the GABA-A receptor. The experimental framework provided in this guide offers a comprehensive and scientifically rigorous path to validating this hypothesis and characterizing the compound's pharmacological profile.
Successful characterization could pave the way for further preclinical development, including pharmacokinetic studies (absorption, distribution, metabolism, and excretion), toxicology assessments, and exploration in more advanced models of neurological and psychiatric disorders. The unique structural features of this compound may offer a differentiated profile compared to existing benzodiazepines, making it a compelling candidate for further investigation.
References
- 1. High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism | MDPI [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | 620948-83-6 | Benchchem [benchchem.com]
- 4. isca.me [isca.me]
- 5. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. egpat.com [egpat.com]
- 8. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
discovery and synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
An In-Depth Technical Guide to the Proposed Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
Introduction: The Significance of Fluorinated Benzodiazepines
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its ability to bind to a variety of biological targets.[3] Molecules incorporating this seven-membered heterocyclic ring system have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[4] The therapeutic success of drugs like diazepam and alprazolam has cemented the importance of this structural motif in drug discovery.[3]
In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and potency.[5] For instance, the fluorination of alprazolam to flualprazolam has been shown to increase its potency.[5] This enhancement is often attributed to fluorine's high electronegativity, which can influence receptor binding interactions and block sites of metabolic oxidation.[5]
This guide provides a comprehensive overview of a proposed synthetic route for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a novel fluorinated benzodiazepine derivative. While the discovery and synthesis of this specific molecule are not extensively documented in publicly available literature, the following sections outline a scientifically sound and plausible pathway for its preparation, drawing upon established methodologies for the synthesis of analogous 1,4-benzodiazepines. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities within this important class of compounds.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (I), suggests a strategy centered around the formation of the diazepine ring in the final steps. The key disconnection is the amide bond (C5-N4) or, more practically, a precursor amine bond that facilitates an intramolecular cyclization. This leads back to a linear diamine precursor (II), which can be constructed through a reductive amination reaction between a suitably substituted benzaldehyde (III) and a protected diamine (IV).
Caption: Retrosynthetic analysis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
This approach is advantageous as it utilizes readily available starting materials and employs reliable and well-documented chemical transformations, such as reductive amination and catalytic hydrogenation.[6] The use of a protecting group on one of the amines of ethylenediamine is crucial to ensure selective mono-alkylation.
Proposed Synthetic Pathway
The proposed forward synthesis is a three-step process commencing with commercially available 4-fluoro-2-nitrobenzaldehyde.
Caption: Proposed synthetic pathway for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Experimental Protocols
The following protocols are proposed based on analogous procedures found in the chemical literature. Researchers should perform their own optimization and characterization.
Step 1: Synthesis of tert-butyl (2-(((4-fluoro-2-nitrophenyl)methyl)amino)ethyl)carbamate
This step involves the reductive amination of 4-fluoro-2-nitrobenzaldehyde with mono-Boc-ethylenediamine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, as it can reduce the intermediate imine in the presence of the starting aldehyde.[6]
Procedure:
-
To a solution of 4-fluoro-2-nitrobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add mono-Boc-ethylenediamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the desired product.
Step 2: Synthesis of tert-butyl (2-(((2-amino-4-fluorophenyl)methyl)amino)ethyl)carbamate
The aromatic nitro group is selectively reduced to a primary amine using catalytic hydrogenation. This method is generally clean and high-yielding.
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in methanol (0.1 M) in a flask suitable for hydrogenation.
-
Add palladium on carbon (10% Pd/C, 10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which is often used in the next step without further purification.
Step 3: Deprotection and Intramolecular Cyclization to 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
The final step involves the acid-catalyzed removal of the Boc protecting group, followed by the spontaneous intramolecular cyclization of the resulting diamine to form the benzodiazepine ring.
Procedure:
-
Dissolve the crude product from Step 2 (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Data Presentation
The following table summarizes the key compounds in the proposed synthetic pathway.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Fluoro-2-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | |
| tert-butyl (2-(((4-fluoro-2-nitrophenyl)methyl)amino)ethyl)carbamate | C₁₄H₂₀FN₃O₄ | 313.33 | |
| tert-butyl (2-(((2-amino-4-fluorophenyl)methyl)amino)ethyl)carbamate | C₁₄H₂₂FN₃O₂ | 283.35 | |
| 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | C₉H₁₁FN₂ | 166.20 |
Note: Structures are representational placeholders.
Conclusion
This technical guide outlines a robust and plausible synthetic route to 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a novel compound with potential for further investigation in drug discovery. The proposed pathway leverages well-established and reliable chemical transformations, providing a solid foundation for the synthesis and future exploration of this and related fluorinated benzodiazepine analogs. The strategic incorporation of a fluorine atom at the 8-position of the benzodiazepine core presents an interesting opportunity to modulate the pharmacological profile of this privileged scaffold. Further studies are warranted to synthesize and evaluate the biological activity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and its Chemical Class
Introduction to the Tetrahydro-1H-benzo[e][4][5]diazepine Scaffold
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, famously represented by drugs such as diazepam and lorazepam. These compounds traditionally feature a 5-phenyl substituent and varying patterns of substitution on the fused benzene ring. The fully saturated (tetrahydro) version of the benzo[e][3]diazepine ring system represents a structurally distinct class. The removal of the carbonyl group and the saturation of the diazepine ring significantly alter the molecule's three-dimensional shape and electronic properties, offering a pathway to novel pharmacological profiles.
The introduction of a fluorine atom at the 8-position of the benzene ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a molecule of interest for researchers exploring new chemical space within the broader benzodiazepine class.
General Synthetic Strategies
While a specific protocol for the 8-fluoro derivative is not published, the synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][3]diazepines can be achieved through several established routes. A common and logical approach involves the reductive amination and subsequent cyclization of appropriate precursors.
A plausible retrosynthetic pathway for the target compound involves the disconnection of the diazepine ring, leading back to a 2-aminobenzylamine derivative and a two-carbon unit. A more direct and industrially scalable approach would involve the cyclization of a linear precursor already containing the necessary atoms. A key synthetic strategy is the intramolecular reductive amination of a suitable dialdehyde or the reduction of a cyclic amide (a benzodiazepinone).
A generalized, robust pathway to the 2,3,4,5-tetrahydro-1H-benzo[e][3]diazepine core, adaptable for the 8-fluoro derivative, is outlined below. This approach starts from a substituted 2-aminobenzonitrile.
Caption: A potential synthetic route to the tetrahydro-benzo[e]diazepine scaffold.
The following protocol is a generalized procedure based on established methods for analogous compounds and should be considered illustrative for the synthesis of the 8-fluoro derivative.
Step 1: Synthesis of 7-Fluoro-1,3-dihydro-2H-benzo[e][3]diazepin-2-one
-
To a solution of 2-amino-4-fluorobenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane), add a solution of aminoacetonitrile hydrochloride and a base (e.g., triethylamine) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude intermediate.
-
Cyclize the intermediate by treating it with a base such as sodium ethoxide in ethanol and heating to reflux.
-
After cooling, neutralize the reaction and extract the product. Purify by recrystallization or column chromatography.
Step 2: Reduction to 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry aprotic solvent (e.g., tetrahydrofuran).
-
Cool the suspension to 0°C and slowly add a solution of 7-Fluoro-1,3-dihydro-2H-benzo[e][3]diazepin-2-one in the same solvent.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by thin-layer chromatography.
-
Cool the reaction to 0°C and quench it carefully by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Physicochemical and Spectroscopic Characterization (Expected)
While specific data is unavailable, the following table summarizes the expected properties of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine based on its structure and data from suppliers.
| Property | Expected Value/Characteristics |
| Molecular Formula | C₉H₁₁FN₂[1][2] |
| Molecular Weight | 166.20 g/mol [1][2] |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |
| ¹H NMR | Aromatic protons would show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with one coupling to the fluorine atom. Aliphatic protons of the diazepine ring would appear as multiplets in the upfield region. Two distinct N-H signals would also be present. |
| ¹³C NMR | Aromatic carbons would show characteristic shifts, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. Aliphatic carbons would appear in the upfield region. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 166.20. |
Potential Pharmacological Significance and Applications
The pharmacological profile of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is currently uncharacterized. However, based on its structural similarity to other biologically active benzodiazepine derivatives, several hypotheses can be formulated.
The classical benzodiazepines exert their effects by modulating the GABA-A receptor. The significant structural changes in the tetrahydro-benzo[e]diazepine scaffold might lead to a different pharmacological profile. It could potentially interact with other CNS targets, such as other ion channels or G-protein coupled receptors. The introduction of the fluorine atom could enhance binding affinity or alter selectivity for a particular receptor subtype.
Given its commercial availability from chemical suppliers without associated biological data, a primary application of this compound is likely as a versatile intermediate for the synthesis of more complex molecules. The two secondary amine groups provide handles for further functionalization, allowing for the construction of libraries of derivatives for high-throughput screening.
Caption: Potential applications of the title compound in drug discovery.
Conclusion
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine represents an under-explored area of benzodiazepine chemistry. While specific literature on this compound is scarce, its structural features suggest it is a valuable building block for the synthesis of novel chemical entities. The general synthetic routes applicable to the tetrahydro-benzo[e][3]diazepine scaffold provide a clear path for its preparation and derivatization. Future research into the pharmacological properties of this and related compounds could uncover novel biological activities, expanding the therapeutic potential of the benzodiazepine class beyond its traditional applications. Researchers interested in this molecule should focus on its synthesis via the reduction of the corresponding benzodiazepinone, followed by thorough characterization and biological screening to elucidate its potential.
References
safety and handling of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
An In-depth Technical Guide to 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: Safety, Handling, and Scientific Context
Abstract
This technical guide provides a comprehensive overview of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a fluorinated derivative of the benzodiazepine class. Designed for researchers, chemists, and drug development professionals, this document details critical safety protocols, handling procedures, and disposal methods. Furthermore, it outlines a proposed synthetic pathway, robust analytical characterization techniques, and discusses the expected biological mechanism of action within the context of GABAergic neurotransmission. The protocols and insights herein are synthesized from established principles of chemical safety and benzodiazepine pharmacology to ensure a trustworthy and authoritative resource for laboratory professionals.
Section 1: Compound Identification and Physicochemical Properties
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a synthetic organic compound belonging to the benzodiazepine class, which is characterized by a fused benzene and diazepine ring system.[3] The presence of a fluorine atom on the benzene ring is a key structural feature, which can significantly influence the compound's physicochemical properties and biological activity.
Caption: Chemical structure of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 620948-83-6 | [4] |
| Molecular Formula | C₉H₁₁FN₂ | [1][4] |
| Molecular Weight | 166.20 g/mol | [1][4] |
| Appearance | Solid (typical) | [1] |
| Purity (Typical) | ≥95% |[5] |
Section 2: Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data for the closely related isomer, 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, provides critical safety information.[1] The primary acute hazard is significant oral toxicity.
Table 2: GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Codes | Source(s) |
|---|
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed | P301 + P310 + P330 + P331 |[1] |
Core Safety Directives:
-
Engineering Controls: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
-
Eye Protection: ANSI-rated safety glasses or goggles.
-
Hand Protection: Nitrile gloves. Always inspect gloves for integrity before use and change them frequently.
-
Body Protection: A lab coat must be worn at all times.
-
-
Toxicity Awareness: The primary route of exposure and toxicity is ingestion.[1] Due to its classification as "Toxic if swallowed," even small quantities could be harmful. All measures must be taken to avoid accidental ingestion, including strict prohibition of food and drink in the laboratory.
Section 3: Handling, Storage, and Workflow
Proper handling and storage are paramount to ensuring laboratory safety and maintaining the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh boats, vials, solvents).
-
Weighing: Tare a suitable container on a calibrated analytical balance inside the fume hood. Carefully transfer the solid compound using a clean spatula, minimizing the creation of dust.
-
Dissolution: Add the desired solvent to the container with the solid compound. Cap the container securely and mix using a vortex or sonicator until fully dissolved.
-
Storage: After use, ensure the primary container is sealed tightly.
Storage Conditions:
Benzodiazepines can degrade over time, with stability being highly dependent on temperature. Studies on various benzodiazepines in biological samples show significant degradation at room temperature and 4°C, while storage at -20°C and -80°C provides much greater stability.[6]
Table 3: Recommended Storage Conditions
| Condition | Temperature | Atmosphere | Rationale |
|---|---|---|---|
| Short-Term (≤ 1 week) | 2-8°C | Inert (e.g., Argon) | To minimize short-term degradation for immediate use. |
| Long-Term (> 1 week) | -20°C or -80°C | Inert (e.g., Argon) | To ensure long-term stability and prevent degradation, which is accelerated at higher temperatures.[6] |
Caption: Laboratory Safety & Handling Workflow.
Section 4: Accidental Release and Disposal
As a halogenated organic compound, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine requires specific disposal procedures.
Spill Cleanup:
-
Evacuate: If a significant amount is spilled, evacuate the immediate area.
-
Contain: For small spills within a fume hood, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep the absorbent material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials in the halogenated waste container.
Waste Disposal Protocol:
-
Segregation: Under no circumstances should this compound or its solutions be poured down the drain. All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[5][7]
-
Container Management: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area, away from incompatible materials.[5]
-
Disposal: Arrange for pickup and disposal by certified hazardous waste personnel in accordance with institutional and local regulations.
Section 5: Proposed Synthesis Workflow
The synthesis of 1,4-benzodiazepine cores can be achieved through various methods, often involving intramolecular cyclization. A plausible route for synthesizing the title compound could involve the cyclization of an N-substituted 2-aminobenzylamine derivative.[8] Another established method involves the intramolecular C-N bond coupling of precursors like 1-(2-bromobenzyl)azetidine-2-carboxamides followed by ring-opening reactions.[9]
Conceptual Two-Step Synthesis Protocol:
This is a generalized, conceptual protocol based on established literature and requires optimization.
-
Step 1: Formation of the Amide Precursor. React a suitable 2-amino-5-fluorobenzylamine with a protected amino acid (e.g., N-Boc-glycine) using standard peptide coupling reagents (e.g., EDC/HOBt) to form the corresponding amide.
-
Step 2: Deprotection and Intramolecular Cyclization.
-
Deprotect the terminal amine (e.g., using trifluoroacetic acid for a Boc group).
-
Induce intramolecular cyclization of the resulting amino-amide via heating, often in the presence of a mild acid catalyst, to form the seven-membered diazepine ring.
-
Subsequent reduction of the resulting amide carbonyl and/or imine functionalities would yield the final tetrahydro-1H-benzo[e][1][2]diazepine structure.
-
Caption: Proposed high-level synthesis route.
Section 6: Analytical Characterization Workflow
Confirming the identity, purity, and concentration of the compound is a critical step. A combination of chromatographic and spectroscopic methods should be employed.
Protocol 1: Purity and Identity Confirmation by LC-MS
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL. Create a dilution in the mobile phase for analysis (e.g., 1-10 µg/mL).
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detection at an appropriate wavelength (e.g., 240-280 nm).
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Analysis: A full scan to determine the parent mass [M+H]⁺ (expected m/z = 167.09). Follow with fragmentation (MS/MS) to obtain a characteristic fragmentation pattern for identity confirmation.
-
-
Data Analysis: Purity is assessed by the peak area percentage of the main peak in the chromatogram. Identity is confirmed by matching the retention time and the mass spectrum with a reference standard.
Protocol 2: Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Features: Signals corresponding to aromatic protons (likely showing splitting due to the fluorine atom), and aliphatic protons from the diazepine ring (CH₂ and NH groups).
-
Expected ¹³C NMR Features: Aromatic carbons will show characteristic C-F coupling constants (J-coupling), which is a key diagnostic feature for fluorinated aromatics.
Table 4: Example Analytical Data for a Related Benzodiazepine Derivative This data is for a different benzodiazepine and is provided for illustrative purposes of expected data types.
| Technique | Observation | Interpretation | Source |
|---|---|---|---|
| ¹H NMR | δ 8.96 (br s, 1H), 7.17 (d, J = 8.1 Hz, 1H) | Broad singlet likely NH proton, doublet is an aromatic proton. | [9] |
| ¹³C NMR | δ 173.0, 138.6, 134.3, 131.4... | Carbonyl carbon (if present), aromatic carbons. | [9] |
| HRMS (ESI) | m/z [M+H]⁺ calcd. 264.0898; found 264.0905 | High-resolution mass confirms elemental composition. |[9] |
Caption: Analytical Characterization Workflow.
Section 7: Biological Context & Expected Mechanism of Action
Benzodiazepines exert their primary pharmacological effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[10] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.
Mechanism of Action:
-
Binding Site: Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site, classically located at the interface between the α and γ subunits of the GABA-A receptor.[11]
-
Modulation: The binding of a benzodiazepine induces a conformational change in the receptor that increases the affinity of the receptor for GABA.
-
Result: This potentiation of GABA's effect leads to an increased frequency of chloride channel opening, enhancing the inhibitory signal. This results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant effects associated with this drug class.
The specific affinity and efficacy of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine for different GABA-A receptor subtypes (e.g., those containing α1, α2, α3, or α5 subunits) would determine its specific pharmacological profile. For example, ligands with higher affinity for α1-containing receptors are typically more sedative, while those targeting α2/α3 may be more anxiolytic.[2] While specific binding data for the title compound is not available, studies on other fluorinated benzodiazepines like Flunitrazepam show high affinity for GABA-A receptors.[2][12]
Caption: Expected Mechanism of Action at the GABA-A Receptor.
References
- 1. 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Sigma-Aldrich [sigmaaldrich.com]
- 2. Differences in affinity and efficacy of benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | 620948-83-6 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound 95% | CAS: 620948-83-6 | AChemBlock [achemblock.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flunitrazepam - Wikipedia [en.wikipedia.org]
Foreword: The Critical Role of Solubility in Pharmaceutical Sciences
An In-Depth Technical Guide to the Solubility of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Physicochemical Properties of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
A thorough understanding of a compound's physical and chemical characteristics is paramount to interpreting its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FN₂ | --INVALID-LINK-- |
| Molecular Weight | 166.20 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | --INVALID-LINK-- |
| SMILES | FC1=CC=C2CNCCNC2=C1 | N/A |
| InChI Key | CDJVOUWLXJCIHK-UHFFFAOYSA-N | --INVALID-LINK-- |
Predicted Aqueous Solubility
In the absence of direct experimental data, computational models provide valuable estimations of a compound's solubility. These predictions are instrumental in the early stages of drug discovery for prioritizing candidates and designing experiments.
| Prediction Tool | Predicted logS | Predicted Solubility (mg/mL) | Predicted Solubility (µM) |
| ALOGPS | -2.58 | 0.43 | 2587.24 |
| AqSolPred | -2.93 | 0.19 | 1142.88 |
Note: These values are in silico predictions and should be confirmed by experimental determination.
The Influence of the 8-Fluoro Substituent
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties. --INVALID-LINK-- The high electronegativity of fluorine can impact a compound's lipophilicity, metabolic stability, and pKa. While often associated with increased lipophilicity, the effect of fluorination on solubility is not always straightforward and can depend on the overall molecular context. In the case of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, the fluorine atom on the aromatic ring is expected to influence the electron distribution of the molecule, which in turn can affect its interactions with water molecules. Generally, aromatic fluorination can lead to either an increase or decrease in aqueous solubility, and its precise impact on this specific benzodiazepine derivative warrants experimental investigation. --INVALID-LINK--
Experimental Determination of Solubility: A Methodological Deep Dive
Accurate solubility determination is a critical experimental undertaking. The choice of method depends on the stage of drug development and the required throughput and accuracy.
Thermodynamic Solubility: The Shake-Flask Method (Gold Standard)
This method determines the equilibrium solubility of a compound, representing the true solubility under given conditions. --INVALID-LINK--
The shake-flask method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a definitive solubility value. The extended incubation period ensures that the dissolution process is complete. Centrifugation and filtration are critical steps to separate the undissolved solid from the saturated solution, preventing artificially inflated results. The use of a validated analytical method like HPLC ensures accurate quantification of the dissolved compound.
-
Preparation: Add an excess amount of the solid 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine to a clear glass vial. This ensures that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After incubation, allow the vial to stand to let the undissolved solid settle. For more complete separation, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of the compound should be prepared to ensure accurate concentration determination.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
Caption: Workflow for Thermodynamic Solubility Determination (Shake-Flask Method).
Kinetic Solubility: Turbidimetric Assay
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a DMSO stock. --INVALID-LINK--
The turbidimetric assay is designed for speed and efficiency. Using DMSO as a co-solvent allows for the preparation of high-concentration stock solutions of poorly soluble compounds. The rapid dilution into an aqueous buffer mimics the conditions a compound might experience upon administration. The formation of a precipitate, detected by light scattering (nephelometry) or absorbance, indicates that the kinetic solubility limit has been exceeded. This method provides a rapid rank-ordering of compounds based on their propensity to precipitate.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in 100% dimethyl sulfoxide (DMSO), for instance, at 10 mM.
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Buffer Addition: To each well of a separate microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Transfer a small volume of each DMSO stock dilution to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity or absorbance is observed compared to a blank control.
Caption: Workflow for Kinetic Solubility Determination (Turbidimetric Assay).
Strategies for Solubility Enhancement
For benzodiazepine derivatives that exhibit poor aqueous solubility, several formulation strategies can be employed to improve their dissolution and bioavailability. --INVALID-LINK--
-
Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycols can significantly increase the solubility of poorly soluble drugs. --INVALID-LINK--
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility by converting the drug into its more soluble salt form. As a basic compound, the solubility of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is expected to increase in acidic conditions.
-
Surfactants: The addition of surfactants above their critical micelle concentration can enhance solubility through micellar solubilization.
-
Solid Dispersions: Dispersing the drug in a water-soluble polymer matrix at a molecular level can improve its dissolution rate and extent.
Conclusion
While experimental solubility data for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is not yet publicly available, this guide provides a robust framework for its investigation. The in silico predictions suggest a moderate aqueous solubility. However, these predictions must be substantiated by rigorous experimental determination using well-established methods such as the shake-flask and turbidimetric assays detailed herein. A comprehensive understanding of this compound's solubility is a critical step in its journey from a promising chemical entity to a potential therapeutic agent.
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Derivatives
Application Notes & Protocols: A Guide to the Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine Derivatives
Introduction
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] Molecules incorporating this seven-membered heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant effects, primarily through their action as positive allosteric modulators of the GABA-A receptor.[2] Well-known drugs such as Diazepam and Alprazolam exemplify the therapeutic success of this chemical class.[1][3][4]
In modern drug development, the strategic incorporation of fluorine atoms into lead compounds is a widely employed tactic to enhance pharmacological properties.[5] Fluorination can significantly improve metabolic stability, increase binding affinity to target receptors, and modulate lipophilicity, often leading to enhanced potency and a more favorable pharmacokinetic profile.[6][7] The synthesis of fluorinated benzodiazepine analogues, therefore, represents a promising avenue for the discovery of new therapeutic agents with superior efficacy and safety profiles.[8][6]
This document provides a detailed guide for the synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][8][9]diazepine, a key structural motif for developing novel fluorinated benzodiazepine derivatives.[10][11][12] We will explore a robust and logical synthetic pathway, providing detailed, step-by-step protocols grounded in established chemical principles.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The successful synthesis of the target scaffold hinges on the efficient construction of the seven-membered diazepine ring. Numerous methods have been developed for this purpose, including multicomponent reactions, palladium-catalyzed cyclizations, and intramolecular C-N bond formations.[9][3][13] For this application note, we will focus on a classical and reliable approach: the intramolecular cyclization of a linear amino-amide precursor, followed by reduction.
Retrosynthetic Analysis:
Our retrosynthetic analysis begins by disconnecting the tetrahydro-benzodiazepine ring. The final reduction step (amide to amine) leads back to the corresponding lactam, 8-fluoro-1,3,4,5-tetrahydro-2H-benzo[e][8][9]diazepin-2-one. This lactam can be formed via an intramolecular cyclization of an N-(2-amino-4-fluorobenzyl)glycine derivative. This key intermediate, in turn, can be synthesized from 2-amino-4-fluorobenzyl amine and a protected glycine equivalent. The starting benzylamine can be accessed from commercially available 2-amino-4-fluorobenzonitrile or a related starting material. This multi-step approach allows for controlled construction and purification at each stage.
Caption: Retrosynthetic pathway for the target scaffold.
Part 2: Experimental Protocols
This section outlines a validated, four-step synthetic sequence to obtain the target compound. All operations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| 2-Amino-4-fluorobenzonitrile | Sigma-Aldrich | ≥98% | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | Acros Organics | 1.0 M in THF | Highly reactive, handle with care |
| Ethyl Chloroacetate | Alfa Aesar | 99% | Lachrymator |
| Triethylamine (TEA) | Fisher Scientific | ≥99.5% | Base |
| Dichloromethane (DCM) | VWR | Anhydrous | Solvent |
| Tetrahydrofuran (THF) | VWR | Anhydrous | Solvent |
| Diethyl Ether (Et₂O) | Fisher Scientific | Anhydrous | Solvent |
| Sodium Sulfate (Na₂SO₄) | EMD | Anhydrous | Drying Agent |
| Hydrochloric Acid (HCl) | J.T. Baker | Concentrated | |
| Sodium Bicarbonate (NaHCO₃) | EMD | Saturated Aq. | |
| Silica Gel | SiliCycle | 230-400 mesh | For chromatography |
Step 1: Synthesis of (2-Amino-4-fluorophenyl)methanamine (Intermediate 1)
This step involves the reduction of the nitrile group to a primary amine using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄). The reaction must be conducted under anhydrous conditions to prevent quenching of the hydride reagent.
Protocol:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, cautiously add LiAlH₄ (1.0 M solution in THF, 2.2 equivalents) to anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-amino-4-fluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4 hours.
-
Cool the reaction back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used.
-
A granular precipitate will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product, (2-amino-4-fluorophenyl)methanamine, which can often be used in the next step without further purification.
Expected Yield: 85-95% Characterization: The product can be confirmed by ¹H NMR and Mass Spectrometry.
Step 2: Synthesis of Ethyl 2-((2-amino-4-fluorobenzyl)amino)acetate (Intermediate 2)
Here, the primary amine synthesized in Step 1 is alkylated with ethyl chloroacetate. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
Protocol:
-
Dissolve (2-amino-4-fluorophenyl)methanamine (Intermediate 1, 1.0 equivalent) in anhydrous Dichloromethane (DCM).
-
Add triethylamine (TEA, 2.5 equivalents) to the solution and cool to 0 °C.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.
Expected Yield: 70-80%
Step 3: Synthesis of 8-Fluoro-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one (Lactam Intermediate)
This is the key ring-forming step. The intramolecular cyclization is a thermal condensation that forms the stable seven-membered lactam ring. This reaction is often driven by heating in a high-boiling point solvent to facilitate the elimination of ethanol.
Protocol:
-
Dissolve Ethyl 2-((2-amino-4-fluorobenzyl)amino)acetate (Intermediate 2, 1.0 equivalent) in a suitable high-boiling solvent such as xylene or toluene.
-
Heat the solution to reflux (approx. 110-140 °C depending on the solvent) and stir for 24 hours. An inert atmosphere is recommended.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent in vacuo and purify the residue by recrystallization or flash column chromatography to yield the desired lactam.
Expected Yield: 60-75%
Step 4: Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (Final Product)
The final step is the reduction of the lactam (amide) functionality to the corresponding diamine using LiAlH₄. This provides the target tetrahydro-benzodiazepine scaffold.
Protocol:
-
Set up a flame-dried, three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Under nitrogen, cautiously add LiAlH₄ (1.0 M solution in THF, 3.0 equivalents) to anhydrous THF and cool to 0 °C.
-
Dissolve the lactam intermediate from Step 3 (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, warm the reaction to reflux and maintain for 6-8 hours.
-
Cool the reaction to 0 °C and quench cautiously using the same procedure as in Step 1 (Fieser workup).
-
Filter the resulting slurry through Celite®, washing the filter cake with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (using a DCM/methanol gradient, potentially with 1% TEA to prevent tailing) to give the final product.
Expected Yield: 75-85%
Part 3: Workflow and Data Summary
Overall Synthetic Workflow
The four-step synthesis provides a reliable path from a commercially available starting material to the desired fluorinated benzodiazepine core.
Caption: Four-step synthetic route to the target compound.
Summary of Results
The following table summarizes the expected outcomes for each step in the synthesis.
| Step | Product | Formula | FW | Expected Yield (%) | Purification Method |
| 1 | (2-Amino-4-fluorophenyl)methanamine | C₇H₉FN₂ | 140.16 | 85-95 | Use as is |
| 2 | Ethyl 2-((2-amino-4-fluorobenzyl)amino)acetate | C₁₁H₁₅FN₂O₂ | 226.25 | 70-80 | Column Chromatography |
| 3 | 8-Fluoro-1,3,4,5-tetrahydro-2H-benzo[e][8][9]diazepin-2-one | C₉H₉FN₂O | 180.18 | 60-75 | Recrystallization/Column |
| 4 | 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][8][9]diazepine | C₉H₁₁FN₂ | 166.20 | 75-85 | Column Chromatography |
Characterization Data for Final Product
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include aromatic protons on the fluoro-substituted ring, and four distinct signals for the methylene protons (-CH₂-) in the diazepine ring, along with broad signals for the two N-H protons.
-
¹³C NMR (101 MHz, CDCl₃): Expected signals would include aromatic carbons (with C-F coupling visible for the carbon bearing the fluorine and its neighbors) and aliphatic carbons for the methylene groups.
-
HRMS (ESI): m/z [M+H]⁺ calculated for C₉H₁₂FN₂⁺: 167.0985; Found: [Value to be determined experimentally].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interesjournals.org [interesjournals.org]
- 6. A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | springermedizin.de [springermedizin.de]
- 7. A fluorine turns a medicinal benzodiazepine in... - Pergamos [pergamos.lib.uoa.gr]
- 8. Central effects of three fluorinated benzodiazepines in comparison with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 10. 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | 620948-83-6 | Benchchem [benchchem.com]
- 11. This compound 95% | CAS: 620948-83-6 | AChemBlock [achemblock.com]
- 12. scbt.com [scbt.com]
- 13. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
Introduction: A Strategic Approach to Characterizing a Novel Benzodiazepine Analog
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a fluorinated derivative of the benzodiazepine class of compounds[1][2]. While the broader benzodiazepine family is extensively studied for its therapeutic applications as anxiolytics, sedatives, and anticonvulsants, specific experimental data on this particular fluorinated analog remains limited in publicly available literature[3][4][5]. This guide, therefore, serves as a comprehensive set of application notes and experimental protocols designed to empower researchers in drug development to systematically characterize the pharmacological and functional profile of this novel compound.
Our approach is grounded in the established understanding that benzodiazepines primarily exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system[6][7]. By providing a structured workflow, from initial receptor binding and functional assays to preclinical behavioral models, these protocols will enable the elucidation of the compound's mechanism of action, potency, selectivity, and potential therapeutic utility.
Part 1: In Vitro Characterization - Establishing Target Engagement and Functional Activity
The initial phase of characterization focuses on determining if and how 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine interacts with its putative target, the GABA-A receptor.
GABA-A Receptor Binding Affinity
The foundational experiment is to ascertain the binding affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor. This is typically achieved through competitive radioligand binding assays.
Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptor
This protocol is adapted from established methods for characterizing benzodiazepine binding[8][9][10].
Objective: To determine the equilibrium dissociation constant (Ki) of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine at the benzodiazepine site of the GABA-A receptor.
Materials:
-
Test Compound: 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist)
-
Non-specific Binding Control: Diazepam (at a high concentration, e.g., 10 µM)
-
Tissue Preparation: Rat or mouse whole brain cortical membranes, prepared as described in the literature[9].
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Instrumentation: Scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat or mouse brain cortices in ice-cold homogenization buffer (e.g., 0.32 M sucrose). Perform a series of centrifugation steps to isolate the crude membrane fraction[9]. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + [³H]-Flumazenil (e.g., 1 nM).
-
Non-specific Binding: Membrane preparation + [³H]-Flumazenil + high concentration of Diazepam.
-
Competition: Membrane preparation + [³H]-Flumazenil + varying concentrations of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Radioligand | Receptor Source | Ki (nM) |
| 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | [³H]-Flumazenil | Rat Cortical Membranes | TBD |
| Diazepam (Control) | [³H]-Flumazenil | Rat Cortical Membranes | ~5-10 |
| TBD: To Be Determined by the experiment. |
Functional Characterization using Electrophysiology
Binding to the receptor does not guarantee functional modulation. Electrophysiology is a powerful technique to assess how the compound affects the ion channel function of the GABA-A receptor[6][11].
Protocol 2: Patch-Clamp Electrophysiology on Cultured Neurons or Heterologous Expression Systems
Objective: To determine if 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a positive allosteric modulator (PAM), antagonist, or inverse agonist at the GABA-A receptor.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) expressing recombinant GABA-A receptors.
-
Patch-clamp electrophysiology rig with amplifier and data acquisition system.
-
External and internal pipette solutions.
-
GABA (agonist).
-
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Step-by-Step Methodology:
-
Cell Preparation: Plate cultured neurons or transfected HEK293 cells on coverslips suitable for microscopy and recording.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a selected cell.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.
-
Co-application of Test Compound: Co-apply the same concentration of GABA with varying concentrations of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
-
Data Acquisition and Analysis:
-
Record the changes in the amplitude of the GABA-gated currents.
-
A potentiation of the GABA current indicates a positive allosteric modulator (PAM) effect.
-
No change in the GABA current suggests a neutral antagonist effect (this should be confirmed by testing its ability to block the effects of a known PAM like diazepam)[11].
-
A decrease in the GABA current suggests an inverse agonist effect.
-
Construct a dose-response curve to determine the EC50 for potentiation.
-
Expected Outcomes and Interpretation:
| Effect of Compound on GABA-gated Current | Interpretation |
| Increased current amplitude | Positive Allosteric Modulator (PAM) |
| No change in current amplitude | Neutral Antagonist (further validation needed) |
| Decreased current amplitude | Inverse Agonist |
Visualization of the GABA-A Receptor Signaling Pathway and Experimental Workflow
References
- 1. 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | 620948-83-6 | Benchchem [benchchem.com]
- 2. This compound 95% | CAS: 620948-83-6 | AChemBlock [achemblock.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benzoinfo.com [benzoinfo.com]
- 8. benchchem.com [benchchem.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological studies on benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Chemical Probe for Neurological Targets
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a fluorinated derivative of the benzodiazepine class of compounds, which are renowned for their modulatory effects on the central nervous system.[1] The core structure of benzodiazepines is a fusion of a benzene ring and a diazepine ring, and they are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] These effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the brain.
The introduction of a fluorine atom at the 8th position of the benzo[e]diazepine scaffold is a strategic modification. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and potentially modulate binding affinity and selectivity for specific receptor subtypes. These characteristics make 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine a compelling candidate for development as a chemical probe to investigate the pharmacology of GABAA receptors and to identify novel neurological targets.
This guide provides a comprehensive overview of the methodologies required to characterize and utilize 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a chemical probe. We present detailed protocols for determining its binding affinity, assessing target engagement in a cellular context, and identifying its protein interaction partners.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 620948-83-6 | [2][3][4][5] |
| Molecular Formula | C9H11FN2 | [2][3][4][5] |
| Molecular Weight | 166.20 g/mol | [3] |
| Appearance | Solid | |
| Purity | >95% (commercially available) | [2][4] |
Proposed Mechanism of Action
As a benzodiazepine derivative, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is hypothesized to bind to the benzodiazepine site at the interface of the α and γ subunits of the GABAA receptor. This binding is expected to enhance the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron. This potentiation of inhibitory neurotransmission is the hallmark of benzodiazepine action. The presence of the fluorine atom may confer selectivity for specific GABAA receptor subtypes (e.g., α1, α2, α3, or α5-containing receptors), a critical aspect that requires experimental validation.
Section 1: Characterization of Binding Affinity
A crucial first step in validating a chemical probe is to determine its binding affinity for its intended target(s). A radioligand displacement assay is the gold standard for quantifying the affinity of an unlabeled compound for a receptor.
Protocol 1: Radioligand Displacement Assay for GABAA Receptor Subtypes
This protocol outlines the procedure to determine the binding affinity (Ki) of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine for various GABAA receptor subtypes expressed in a heterologous system, such as HEK-293 cells.
Objective: To quantify the binding affinity of the test compound for α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 GABAA receptor subtypes.
Materials:
-
HEK-293 cells stably expressing specific rat GABAA receptor subunit combinations.
-
Cell membrane preparations from the above cell lines.
-
[3H]Flunitrazepam or another suitable radiolabeled benzodiazepine ligand.
-
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
-
Unlabeled Diazepam or Clonazepam (for non-specific binding determination).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Workflow Diagram:
Caption: Workflow for Radioligand Displacement Assay.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK-293 cells expressing the desired GABAA receptor subtype.
-
Homogenize cells in cold lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes and a fixed concentration of [3H]Flunitrazepam (e.g., 1-2 nM).
-
Non-specific Binding: Cell membranes, [3H]Flunitrazepam, and a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Displacement: Cell membranes, [3H]Flunitrazepam, and varying concentrations of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (e.g., from 0.1 nM to 10 µM).
-
-
-
Incubation:
-
Incubate the plates at 4°C for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome: This assay will provide Ki values for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine at different GABAA receptor subtypes, revealing its binding affinity and selectivity profile. A potent and selective probe will have low nanomolar Ki values for its intended target and significantly higher values for other receptors.
Section 2: Target Engagement in a Cellular Environment
Confirming that a chemical probe interacts with its target in a native cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[6][7][8]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to use CETSA to confirm the engagement of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine with a specific GABAA receptor subunit in intact cells.
Objective: To demonstrate that the test compound binds to and stabilizes its target protein in a cellular context.
Materials:
-
Cell line endogenously or exogenously expressing the target GABAA receptor subunit.
-
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target GABAA receptor subunit.
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Chemiluminescence or fluorescence imaging system.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat one batch of cells with 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine at a concentration several-fold higher than its Ki (e.g., 10 µM).
-
Treat a control batch of cells with the corresponding concentration of vehicle (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspensions from both the treated and vehicle groups into PCR tubes.
-
Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 37°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each sample.
-
Denature the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody against the target GABAA receptor subunit.
-
Detect the protein bands using an appropriate secondary antibody and imaging system.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature (37°C).
-
Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated groups to generate melting curves.
-
Expected Outcome: A positive result is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This "thermal shift" demonstrates that the compound has bound to the target protein inside the cells and increased its stability against heat-induced denaturation, thus confirming target engagement.
Section 3: Target Identification and Selectivity Profiling
While 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is expected to target GABAA receptors, a high-quality chemical probe should be thoroughly profiled for off-targets. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful unbiased method to identify the direct and indirect cellular binding partners of a compound.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol requires a functionalized version of the probe, for example, one with a biotin tag or a "click chemistry" handle (e.g., an alkyne group). The synthesis of such a derivative is a prerequisite and would likely involve modifying a synthetic route to incorporate a linker at a position on the molecule that does not abolish its binding activity.
Objective: To identify the cellular proteins that interact with the chemical probe.
Materials:
-
Biotinylated or alkyne-tagged 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (the "bait").
-
An appropriate negative control (e.g., biotin or a structurally similar but inactive compound that is also biotinylated).
-
Cell line of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Streptavidin-conjugated magnetic beads (for biotinylated probe) or azide-biotin and click chemistry reagents followed by streptavidin beads (for alkyne probe).
-
Wash buffers of varying stringency.
-
Elution buffer (e.g., containing biotin or using a denaturing buffer).
-
Reagents for in-solution or on-bead tryptic digestion.
-
LC-MS/MS instrument.
Workflow Diagram:
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the "bait" probe and the negative control probe for a defined period.
-
Harvest and lyse the cells in a suitable buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Capture:
-
Incubate the clarified cell lysate with streptavidin-conjugated magnetic beads to capture the probe-protein complexes.
-
For alkyne probes: Perform a click reaction with an azide-biotin tag before incubation with streptavidin beads.
-
-
Washing:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. The stringency of the washes can be adjusted.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Perform an in-solution or on-bead tryptic digest to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Use a label-free quantification method to compare the abundance of proteins pulled down by the "bait" probe versus the negative control.
-
Proteins that are significantly enriched in the "bait" sample are considered potential interaction partners.
-
Expected Outcome: This experiment will generate a list of proteins that specifically interact with 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in the tested cell line. The primary targets (GABAA receptor subunits) should be identified, along with any potential off-targets, providing a comprehensive selectivity profile for the probe.
Section 4: Assessment of Cell Permeability
A good chemical probe for intracellular targets must be able to cross the cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive membrane permeability of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Materials:
-
PAMPA plate system (a 96-well filter plate and a 96-well acceptor plate).
-
Phospholipid solution (e.g., lecithin in dodecane).
-
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
-
Assay buffer (e.g., PBS, pH 7.4).
-
High- and low-permeability control compounds.
-
Plate reader or LC-MS for concentration analysis.
Procedure:
-
Prepare the PAMPA Plate: Coat the filter of the donor plate with the phospholipid solution.
-
Prepare Solutions: Dissolve the test compound and controls in the assay buffer to a known concentration.
-
Load Donor Plate: Add the compound solutions to the wells of the donor plate.
-
Assemble Sandwich: Place the donor plate into the acceptor plate, which contains fresh assay buffer.
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.
-
Measure Concentrations: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the measured concentrations and assay parameters.
Expected Outcome: The calculated Pe value will classify the compound as having low, medium, or high passive permeability, providing essential information about its ability to reach intracellular targets.
Conclusion
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine represents a promising starting point for the development of a chemical probe to explore the function and regulation of GABAA receptors and potentially other neurological targets. The protocols outlined in these application notes provide a rigorous framework for its characterization and validation. By systematically determining its binding affinity, confirming cellular target engagement, profiling its selectivity, and assessing its permeability, researchers can establish this compound as a reliable and powerful tool for advancing our understanding of neuropharmacology and facilitating the discovery of new therapeutic agents.
References
- 1. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice | MDPI [mdpi.com]
- 2. Benzodiazepine receptor occupancy in vivo: correlation with brain concentrations and pharmacodynamic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine site pharmacokinetic/pharmacodynamic quantification in man: direct measurement of drug occupancy and effects on the human brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine 95% | CAS: 620948-83-6 | AChemBlock [achemblock.com]
- 5. scbt.com [scbt.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For: Researchers, scientists, and drug development professionals.
Introduction
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a fluorinated derivative of the benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene core.[1] As with any compound intended for pharmaceutical research or development, comprehensive analytical characterization is paramount to confirm its identity, purity, and stability. This guide provides a detailed overview of the key analytical methodologies for the structural elucidation and quantification of this compound.
The protocols outlined herein are based on established analytical principles for benzodiazepines and are intended to serve as a robust starting point for method development and validation.[2] Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring data integrity and is a recurring theme in this document.[3][4][5][6]
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse for potency and purity assays, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, particularly for volatile derivatives.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of benzodiazepines due to their moderate polarity.[7][8][9] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is recommended as a starting point due to its strong hydrophobic retention, which is generally suitable for benzodiazepine structures.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is used to achieve optimal separation. The buffer controls the pH, which can influence the ionization state and retention of the amine functionalities in the diazepine ring. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
Detection: UV detection is typically employed, as the benzene ring provides a strong chromophore. A detection wavelength of around 240 nm is often a good starting point for benzodiazepines.[2][9]
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to data analysis.
Detailed HPLC Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.
-
Solvent B: Acetonitrile.
-
-
Elution: An isocratic elution with a mobile phase composition of 50:50 (v/v) Solvent A:Solvent B can be a starting point.[10] A gradient elution may be necessary to resolve closely eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[10]
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine at 1 mg/mL in the mobile phase. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the calibration curve.
-
Validation: The method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness.[3][4][5][6]
Data Presentation: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for benzodiazepines. |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 7.0B: Acetonitrile | Buffered mobile phase for consistent ionization. |
| Elution | Isocratic (50:50 A:B) or Gradient | Start with isocratic; use gradient for complex samples. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at 240 nm | High absorbance for the benzodiazepine chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of thermally stable and volatile compounds. For many benzodiazepines, derivatization is necessary to improve their thermal stability and chromatographic behavior.[11][12]
Causality of Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for benzodiazepines.[1][12] Reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) convert the active hydrogens on the amine groups to less polar and more stable tert-butyldimethylsilyl (TBDMS) derivatives.[11][12] This prevents on-column degradation and improves peak shape.
-
GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., VF-5ms), is suitable for separating the derivatized analytes.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for GC-MS, as it produces reproducible fragmentation patterns that can be compared to mass spectral libraries.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow including the critical derivatization step.
Detailed GC-MS Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization:
-
Evaporate a solution of the analyte to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of MTBSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Heat at 80 °C for 20 minutes.
-
-
GC Column: VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C.
-
Ramp: 10 °C/min to 270 °C.
-
Hold at 270 °C for 5 minutes.
-
-
Inlet Temperature: 270 °C.
-
MS Transfer Line Temperature: 270 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-500 amu.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure, while Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments is necessary for the unambiguous assignment of all proton and carbon signals in the molecule.
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom.
-
2D NMR (COSY, HMQC, HMBC): These experiments are used to establish correlations between protons (COSY), between protons and directly attached carbons (HMQC), and between protons and carbons over two to three bonds (HMBC), allowing for the complete assembly of the molecular structure.
Logical Relationship of NMR Experiments for Structural Elucidation
Caption: Interconnectivity of NMR experiments for complete structural assignment.
Detailed NMR Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region will show signals for the protons on the fluorophenyl ring, and the aliphatic region will contain signals for the methylene protons of the tetrahydrodiazepine ring.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to observe the chemical shift of the fluorine atom.
-
2D NMR: Perform COSY, HMQC (or HSQC), and HMBC experiments to establish connectivities.
-
Data Interpretation:
-
Use the chemical shifts and coupling constants in the ¹H spectrum to identify neighboring protons.
-
Use the HMQC spectrum to assign protons to their directly attached carbons.
-
Use the HMBC spectrum to connect molecular fragments by identifying long-range correlations.
-
The ¹⁹F chemical shift and any observed couplings to neighboring protons will confirm the position of the fluorine substituent.
-
Expected ¹H and ¹³C NMR Chemical Shift Ranges (Illustrative)
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 7.5 | 110 - 130 |
| Aromatic C-F | - | 155 - 165 (JCF coupling) |
| Aromatic C-N | - | 140 - 150 |
| N-CH ₂-CH₂ | 2.5 - 3.5 | 40 - 55 |
| N-H | 1.5 - 4.0 (broad) | - |
| C-H ₂-N | 3.0 - 4.0 | 45 - 60 |
Note: These are general ranges and actual values will depend on the specific molecular environment and solvent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Causality of Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like benzodiazepines, typically producing a protonated molecule [M+H]⁺, which confirms the molecular weight. Electron Ionization (EI), as used in GC-MS, is a high-energy technique that results in extensive fragmentation, providing a characteristic "fingerprint" for the molecule.
-
Fragmentation Analysis (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be obtained. This pattern is crucial for confirming the structure and identifying specific substructures within the molecule.
Detailed MS Protocol (LC-MS):
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatography: Use the HPLC conditions described in Section 1.1.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Full Scan MS: Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺. For 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (C₉H₁₁FN₂), the expected exact mass is 166.0906, so the [M+H]⁺ ion should be observed at m/z 167.0984.
-
MS/MS Analysis: Select the ion at m/z 167.1 as the precursor ion and acquire a product ion spectrum.
-
Fragmentation Interpretation: The fragmentation pattern will likely involve cleavages of the diazepine ring. The specific fragments will be diagnostic of the core structure. General fragmentation pathways for benzodiazepines often involve the loss of small neutral molecules.[13]
Conclusion
The analytical characterization of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine requires a multi-technique approach. The combination of chromatography for separation and purity assessment, and spectroscopy for structural elucidation, provides a comprehensive profile of the molecule. The protocols provided in this guide are based on established methods for related compounds and serve as a solid foundation for developing and validating specific, robust analytical procedures. Each method must be carefully validated to ensure it is fit for its intended purpose, generating reliable and accurate data for research and development.
References
- 1. 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine 95% | CAS: 620948-83-6 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. connectjournals.com [connectjournals.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. [PDF] A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | Semantic Scholar [semanticscholar.org]
- 8. This compound | 620948-83-6 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. epublications.vu.lt [epublications.vu.lt]
- 11. 620948-83-6|this compound|BLD Pharm [bldpharm.com]
- 12. scbt.com [scbt.com]
- 13. bccsu.ca [bccsu.ca]
The Strategic Advantage of Fluorine: 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a Privileged Scaffold for Modern Drug Discovery
Introduction: Reinvigorating a Classic Scaffold with Fluorine Chemistry
The benzodiazepine core is a cornerstone of medicinal chemistry, having yielded a wealth of therapeutics primarily targeting the central nervous system (CNS).[1] These seven-membered heterocyclic structures are renowned for their ability to modulate the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[2] This interaction underlies their well-established anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3] However, the full potential of the benzodiazepine scaffold is far from exhausted. Strategic modifications to the core structure can unlock novel pharmacological profiles and therapeutic applications. This guide focuses on a particularly promising, yet underexplored, variant: the 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold.
The introduction of a fluorine atom at the 8-position of the tetrahydro-benzo[e]diazepine core is a deliberate design choice rooted in the principles of modern medicinal chemistry. Fluorine, owing to its unique electronic properties and small steric footprint, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic characteristics.[4] It can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity, thereby influencing absorption, distribution, metabolism, and excretion (ADME) profiles.[5] The strategic placement of fluorine in the 8-position of the benzodiazepine ring is anticipated to leverage these benefits, potentially leading to drug candidates with improved potency, selectivity, and duration of action.
This document provides a comprehensive overview of the 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold as a platform for drug discovery. It is intended for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, methodologies for biological evaluation, and insights into the structure-activity relationships (SAR) that govern the therapeutic potential of its derivatives.
Synthetic Pathways to the 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Core
The synthesis of the 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold can be approached through several established routes for benzodiazepine synthesis. A plausible and efficient method involves a multi-step sequence starting from readily available fluorinated precursors. The following protocol outlines a representative solution-phase synthesis.
Protocol 1: Solution-Phase Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This protocol is adapted from established methodologies for the synthesis of similar benzodiazepine cores.[5][6]
Materials:
-
4-Fluoro-2-nitrobenzylamine hydrochloride
-
Triethylamine (Et3N)
-
Chloroacetyl chloride
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Methanol (MeOH)
-
Water (H2O)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step-by-Step Procedure:
-
N-Acylation:
-
To a solution of 4-fluoro-2-nitrobenzylamine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-fluoro-2-nitrobenzyl)-2-chloroacetamide.
-
-
Reductive Cyclization:
-
Dissolve the crude N-(4-fluoro-2-nitrobenzyl)-2-chloroacetamide in a mixture of methanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate to remove methanol.
-
Extract the aqueous residue with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
-
Causality Behind Experimental Choices:
-
The use of triethylamine in the acylation step is to neutralize the HCl generated, driving the reaction to completion.
-
The reductive cyclization with iron and ammonium chloride is a classic and cost-effective method for the reduction of a nitro group and subsequent intramolecular cyclization to form the diazepine ring.
Biological Evaluation of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Derivatives
The primary biological target for benzodiazepines is the GABA-A receptor. Therefore, the initial biological evaluation of novel derivatives of the 8-fluoro scaffold should focus on their interaction with this receptor complex. Radioligand binding assays are a standard and robust method for determining the affinity of a compound for a specific receptor.
Protocol 2: In Vitro Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is based on established procedures for characterizing benzodiazepine binding to GABA-A receptors.[7]
Materials:
-
Rat or mouse whole brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]-Flumazenil (a high-affinity benzodiazepine site radioligand)
-
Unlabeled diazepam (for determining non-specific binding)
-
Test compounds (derivatives of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Step-by-Step Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in Tris-HCl buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of the membrane preparation.
-
Add increasing concentrations of the test compound.
-
Add a fixed concentration of [3H]-Flumazenil.
-
For determining non-specific binding, add a high concentration of unlabeled diazepam to a separate set of tubes.
-
Incubate the tubes at a controlled temperature (e.g., 4 °C) for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.
-
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold is emerging, general principles from the broader benzodiazepine class can be extrapolated. The 8-fluoro substituent is expected to be a key modulator of activity.
| Position of Substitution | General Effect on Activity | Rationale for 8-Fluoro Scaffold |
| Position 8 (Fluoro) | Electron-withdrawing groups at position 7 (analogous to 8 in this scaffold) are generally crucial for high affinity to the GABA-A receptor. | The 8-fluoro group is a potent electron-withdrawing substituent, anticipated to enhance binding affinity. Its small size minimizes steric hindrance. |
| Position 1 (N-H) | Alkylation or introduction of other substituents can modulate potency and pharmacokinetic properties. | This position is a prime site for derivatization to explore SAR and optimize drug-like properties. |
| Positions 2, 3, 4, 5 | The saturated seven-membered ring provides a flexible conformation that can adapt to the binding pocket. | Substitutions on this ring can influence conformation and introduce additional interactions with the receptor, potentially leading to subtype selectivity. |
Visualizing the Workflow
Synthetic Workflow Diagram
Caption: Synthetic route to the 8-fluoro-tetrahydro-benzo[e]diazepine scaffold.
Biological Evaluation Workflow Diagram
Caption: Workflow for the biological evaluation of scaffold derivatives.
Conclusion and Future Directions
The 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold represents a promising starting point for the development of novel therapeutics. The strategic incorporation of fluorine is anticipated to confer advantageous properties, including enhanced potency and improved pharmacokinetic profiles. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold.
Future work should focus on the synthesis and evaluation of a diverse library of derivatives to establish a comprehensive SAR. Further studies, including in vivo efficacy models and detailed pharmacokinetic profiling, will be crucial in translating the potential of this scaffold into clinically viable drug candidates. The exploration of this fluorinated benzodiazepine core may lead to the discovery of next-generation modulators of the GABA-A receptor with improved therapeutic indices for a range of neurological and psychiatric disorders.
References
- 1. Synthesis, spectroscopic characterization, X-ray structure, and in vivo neurotropic activity of new 1,5-benzodiazepin-2… [ouci.dntb.gov.ua]
- 2. Designer benzodiazepine rat pharmacokinetics: A comparison of alprazolam, flualprazolam and flubromazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | 620948-83-6 | Benchchem [benchchem.com]
solid-phase synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine analogues
Application Note & Protocol
Topic: Solid-Phase Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzodiazepine Scaffolds
The 1,4-benzodiazepine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the basis of numerous drugs targeting the central nervous system (CNS), including anxiolytics, anticonvulsants, and hypnotics.[3][4] The strategic introduction of fluorine atoms into these scaffolds can profoundly enhance their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability. The 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine system is therefore a highly attractive target for the development of new therapeutic agents.
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of such analogues.[1][5] By immobilizing the growing molecule on a polymeric support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing process. This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a library of 8-fluoro-substituted tetrahydrobenzodiazepine analogues, emphasizing the rationale behind key experimental choices.
Overall Synthetic Strategy
The synthetic approach is designed for modularity, allowing for the introduction of diversity at two key positions (R¹ and R²) of the benzodiazepine core. The strategy hinges on the immobilization of a key 2-amino-5-fluorobenzophenone building block, followed by peptide coupling, deprotection, and a crucial intramolecular reductive amination to form the seven-membered diazepine ring.
Caption: High-level workflow for the solid-phase synthesis of the target benzodiazepine analogues.
Part 1: Key Components and Mechanistic Considerations
The Solid Support and Linker Strategy
The choice of resin and linker is foundational to the success of any solid-phase synthesis.
-
Resin: Polystyrene (PS) resins functionalized with a Rink Amide linker are ideal for this application. The Rink Amide linker is acid-labile, allowing for cleavage of the final product from the support under moderately acidic conditions (e.g., using trifluoroacetic acid) to yield a primary carboxamide at the cleavage site. This functionality can be desirable for mimicking peptide bonds or can be further modified post-cleavage.
-
Linker Causality: The selection of an acid-labile linker is a strategic choice that ensures orthogonality with the base-labile Fmoc protecting group used for the amino acids. This prevents premature cleavage of the product during the deprotection steps of the synthesis.
The Core Building Block: 2-Amino-5-fluorobenzophenone
The synthesis begins with the immobilization of a 2-amino-5-fluorobenzophenone derivative. This molecule serves as the anchor and provides the A-ring and the crucial ketone functionality for the subsequent cyclization. The synthesis of this key intermediate is typically achieved via a Friedel-Crafts acylation.[6][7][8] For solid-phase synthesis, it must be attached to the resin. A common strategy is to first acylate the Rink Amide resin with an Fmoc-protected amino acid, and then acylate the deprotected amine with 2-(carboxymethoxy)-5-fluorobenzoic acid, which is later converted to the required benzophenone. A more direct approach, detailed below, involves pre-forming a suitable benzophenone derivative for direct coupling.
The Key Transformation: Intramolecular Reductive Amination
The formation of the seven-membered diazepine ring is the most critical step. It is achieved through an intramolecular reductive amination.[9]
-
Imine Formation: After deprotection of the coupled amino acid, the free primary or secondary amine attacks the proximate benzophenone ketone, forming a cyclic iminium ion intermediate.
-
Reduction: A chemoselective reducing agent is required to reduce this iminium ion in the presence of the resin and other functional groups.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[10][11] Unlike stronger reducing agents like NaBH₄, STAB is a mild hydride donor that selectively reduces iminium ions over ketones.[9] It is also stable enough to be used in common organic solvents like dichloromethane (DCM) or dichloroethane (DCE) without the need for strict pH control, making it highly suitable for solid-phase reactions.[10][11] Using sodium cyanoborohydride (NaBH₃CN) is an alternative, but it is highly toxic.[11]
Part 2: Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 2.1: Immobilization of the Benzophenone Scaffold
This protocol outlines the attachment of the core building block to the Rink Amide resin.
-
Resin Swelling: Place Rink Amide PS resin (e.g., 1.0 g, 0.5 mmol/g loading) in a solid-phase reaction vessel. Swell the resin in N,N-dimethylformamide (DMF, 10 mL) for 1 hour with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 10 mL portion of 20% piperidine in DMF and agitate for 20 minutes.
-
Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
-
Activation of Carboxylic Acid: In a separate flask, dissolve 4-(Fmoc-amino)-2-benzoyl-3-fluorobenzoic acid (3 equivalents relative to resin loading) and HATU (2.9 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA, 6 eq.) and allow the solution to pre-activate for 5 minutes.
-
Coupling: Add the activated acid solution to the washed, deprotected resin. Agitate at room temperature for 4 hours.
-
Confirmation & Capping: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling. After successful coupling, wash the resin as in step 3. To cap any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
-
Final Wash: Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL), then dry under vacuum.
Protocol 2.2: Chain Elongation and Cyclization
-
Fmoc Deprotection: Swell the resin from Protocol 2.1 in DMF. Deprotect the Fmoc group as described in Protocol 2.1, step 2. Wash thoroughly as in Protocol 2.1, step 3.
-
Amino Acid Coupling (Introduction of R¹): Activate the desired Fmoc-protected amino acid (3 eq.) using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 2 hours. Confirm completion with a Kaiser test.
-
Final Fmoc Deprotection: Wash the resin, then perform a final Fmoc deprotection (Protocol 2.1, step 2) to reveal the free amine that will participate in cyclization. Wash the resin with DMF (5x) followed by DCM (5x).
-
Intramolecular Reductive Amination: Swell the deprotected resin in 1% acetic acid in DCE (10 mL) for 10 minutes. Add sodium triacetoxyborohydride (5 eq.) and agitate the suspension at room temperature overnight.
-
Washing: Drain the reaction mixture and wash the resin with DCM (3x), DMF (3x), Methanol (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 2.3: N-Alkylation (Introduction of R² - Optional)
-
Deprotonation: Suspend the dry, cyclized resin in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 10 eq.) as a 60% dispersion in mineral oil. Agitate the mixture at room temperature for 1 hour.
-
Alkylation: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide, 10 eq.) and continue to agitate overnight.
-
Quenching & Washing: Carefully quench the reaction by the slow addition of methanol. Wash the resin thoroughly with THF (3x), water (2x), methanol (3x), DMF (3x), and DCM (3x). Dry under vacuum.
Protocol 2.4: Cleavage and Product Isolation
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups on the R¹ amino acid. A standard "Reagent K" is robust for most applications.[12][13]
-
Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.
-
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dry resin in the reaction vessel. Agitate at room temperature for 2-3 hours.
-
Product Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Combine the filtrates and add the solution dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Isolation: A white precipitate containing the crude product should form. Collect the solid by centrifugation, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine analogue.
Part 3: Reaction Monitoring and Data
Effective monitoring of solid-phase reactions is crucial for troubleshooting and optimization.[1][2][14][15]
-
Qualitative Tests: The Kaiser test (for primary amines) and the Chloranil test (for secondary amines) are invaluable for monitoring the completion of coupling and deprotection steps.
-
FT-IR Spectroscopy: "On-bead" FT-IR can be used to monitor the appearance and disappearance of key functional groups, such as the Fmoc carbonyl stretch.[16]
-
Test Cleavage: For critical steps, a small amount of resin can be cleaved and the resulting material analyzed by LC-MS to confirm the presence of the desired intermediate.
Table 1: Representative Library Synthesis Data (Hypothetical)
| Entry | R¹ Side Chain | R² Group | Yield (%) | Purity (%) |
| 1 | -CH₃ (Alanine) | -CH₃ | 78 | >95 |
| 2 | -CH₂Ph (Phe) | -CH₃ | 72 | >95 |
| 3 | -H (Glycine) | -CH₂Ph | 81 | >95 |
| 4 | -CH(CH₃)₂ (Val) | -H | 65 | >95 |
(Yields are calculated based on the initial resin loading after purification. Purity is determined by HPLC at 254 nm.)
Troubleshooting Guide
Caption: A decision-making workflow for troubleshooting common issues in the synthesis.
References
- 1. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
Applications of Fluorinated Benzodiazepines in Neuroscience Research: A Detailed Guide for Researchers
This guide provides an in-depth exploration of the applications of fluorinated benzodiazepines in neuroscience research. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. By delving into the unique properties conferred by fluorine, this document illuminates how these compounds have become indispensable tools for in vivo imaging, pharmacological studies, and the development of novel central nervous system (CNS) therapeutics.
The Strategic Advantage of Fluorine in CNS Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[3] In the context of CNS research, these modifications are particularly advantageous. Fluorination can improve a compound's ability to cross the blood-brain barrier (BBB), a critical hurdle for drugs targeting the brain.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby extending the half-life of a drug.[3] The positron-emitting isotope, fluorine-18 (¹⁸F), provides a unique and powerful tool for non-invasive imaging of the CNS through Positron Emission Tomography (PET).[1][2]
Application I: In Vivo Imaging of GABA-A Receptors with Positron Emission Tomography (PET)
Positron Emission Tomography is a powerful imaging technique that allows for the quantitative in vivo study of biological processes. In neuroscience, PET imaging with radiolabeled ligands has revolutionized our understanding of neurotransmitter systems in both healthy and diseased states.[4] Fluorinated benzodiazepines, particularly those labeled with ¹⁸F, have become invaluable tools for imaging the γ-aminobutyric acid type A (GABA-A) receptor system.[5][6]
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS and is the target for benzodiazepines.[7] Alterations in GABA-A receptor density and function are implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and sleep disturbances.[4]
Rationale for Using ¹⁸F-Labeled Benzodiazepines
While carbon-11 (¹¹C) was initially used to label benzodiazepine ligands like flumazenil ([¹¹C]flumazenil), the short half-life of ¹¹C (approximately 20 minutes) presents logistical challenges.[4][8] The longer half-life of ¹⁸F (approximately 110 minutes) offers several distinct advantages:
-
Longer Synthesis and Purification Times: The extended half-life of ¹⁸F allows for more complex and higher-yield radiosynthesis and purification procedures.[8]
-
Transportation to Off-site Facilities: ¹⁸F-labeled radiotracers can be produced at a central cyclotron facility and transported to hospitals and research centers that lack their own cyclotron.[9]
-
Longer Imaging Protocols: The longer half-life enables longer PET scanning sessions, which can be crucial for studying slow pharmacokinetic processes and for obtaining high-quality images.[9]
-
Improved Image Quality: The lower positron energy of ¹⁸F compared to ¹¹C results in a shorter positron range in tissue, leading to images with higher spatial resolution.
Featured Radiotracer: [¹⁸F]Flumazenil
[¹⁸F]Flumazenil is a fluorinated analog of the benzodiazepine antagonist flumazenil and is a widely used PET radiotracer for imaging GABA-A receptors.[5][6] It binds with high affinity and selectivity to the benzodiazepine binding site on the GABA-A receptor.[5]
Experimental Workflow for a Preclinical [¹⁸F]Flumazenil PET Imaging Study
The following diagram outlines a typical workflow for a preclinical PET imaging study using [¹⁸F]flumazenil to investigate GABA-A receptor density in a rodent model of a neurological disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiosynthesis of [18F]-flumazenil Using an Isotopic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemisgroup.us [chemisgroup.us]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
Welcome to the technical support center for the purification of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (CAS 620948-83-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful isolation and purification of this fluorinated benzodiazepine derivative.
Introduction
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a fluorinated analog belonging to the benzodiazepine class of compounds, which are widely recognized for their diverse biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, obtaining this compound in high purity is paramount for accurate downstream applications, from preclinical studies to drug discovery efforts.
This guide provides a structured approach to purification, addressing common challenges and offering practical, experience-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?
A1: The primary purification methods for this class of compounds are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is also a powerful tool for achieving high purity, especially for smaller quantities or as a final polishing step.
Q2: What is the typical purity of commercially available 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?
A2: Commercial suppliers typically offer this compound at a purity of 95% or higher.[1][2] For many research applications, this purity level is adequate. However, for sensitive assays or in vivo studies, further purification may be necessary to remove minor impurities that could interfere with your results.
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A3: While specific impurities will depend on the synthetic route, common process-related impurities in the synthesis of benzodiazepine scaffolds can include starting materials, reagents, by-products from side reactions (e.g., over-alkylation, incomplete cyclization), and degradation products. For instance, in the synthesis of related benzodiazepines like diazepam, impurities can arise from the condensation and cyclization steps.[3]
Q4: How does the fluorine substituent affect the purification strategy?
A4: The electronegative fluorine atom can alter the polarity and chromatographic behavior of the molecule compared to its non-fluorinated analog. It may increase the compound's affinity for certain stationary phases and influence its solubility in various solvents. This necessitates a tailored approach to method development for chromatography and recrystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Issue 1: Poor Separation in Column Chromatography
Scenario: You are using silica gel column chromatography, but your target compound is co-eluting with impurities.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for resolving the compound from its impurities.
-
Troubleshooting Workflow:
-
Detailed Protocol:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a binary mixture, such as hexane/ethyl acetate, and gradually increase the polarity. For more polar compounds, consider dichloromethane/methanol.
-
Solvent Selection: Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
Gradient Elution: If a single solvent system is insufficient, employ a gradient elution. A shallow gradient, where the polarity is increased slowly, often provides the best resolution.
-
-
-
Column Overloading: Applying too much crude material to the column can lead to band broadening and poor separation.
-
Solution: As a rule of thumb, use a mass ratio of crude material to silica gel of 1:30 to 1:100.
-
Issue 2: Difficulty in Recrystallization
Scenario: You are attempting to recrystallize the compound, but it either oils out or does not crystallize at all.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).
-
Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
Presence of Oily Impurities: Impurities can sometimes inhibit crystal formation.
-
Solution: First, attempt to remove the oily impurities by column chromatography. Alternatively, you can try to "crash out" the product by rapid cooling, although this may result in a less pure solid. The resulting solid can then be subjected to a more careful recrystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine using silica gel chromatography.
Materials:
-
Crude 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
TLC plates (silica gel 60 F254)
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a series of solvent systems to find the optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). If the compound is more polar, try DCM/MeOH (e.g., 98:2 v/v).
-
Visualize the spots under UV light (254 nm).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the packed column.
-
Elution:
-
Begin eluting with the mobile phase identified from the TLC analysis.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of the target compound.
Materials:
-
Purified 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine from chromatography
-
Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate/hexane)
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Erlenmeyer flask
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Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Suggested Starting Conditions for Purification
Purification Technique Stationary Phase Mobile Phase / Solvent System (Starting Point) Key Considerations Flash Chromatography Silica Gel Hexane/Ethyl Acetate (e.g., 80:20 to 50:50) or DCM/Methanol (e.g., 99:1 to 95:5) Adjust polarity based on TLC analysis. Reversed-Phase HPLC C18 Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid Gradient elution is typically required. Recrystallization N/A Isopropanol, Ethanol, or Ethyl Acetate/Hexane Solvent choice is critical and requires screening.
Logical Relationships in Purification Strategy
Caption: A typical workflow for achieving high-purity product.
References
stability issues with 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in solution
Welcome to the technical support resource for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. While specific stability data for this fluorinated analog is emerging, the well-documented behavior of the benzodiazepine class provides a strong foundation for anticipating and mitigating potential stability issues.
Core Concepts: Understanding Benzodiazepine Stability in Solution
The stability of a benzodiazepine in solution is not absolute and is critically influenced by its chemical environment. The core structure, a diazepine ring fused to a benzene ring, is susceptible to several degradation pathways. Understanding these mechanisms is the first step toward robust and reproducible experimental outcomes.
Hydrolytic Degradation: The Influence of pH
One of the most common stability issues for benzodiazepines is hydrolysis, which is highly dependent on the pH of the solution.[1][2] Under acidic conditions, the seven-membered diazepine ring can undergo hydrolytic cleavage. This often results in the formation of a benzophenone derivative.[1][3] In some cases, this ring-opening can be a reversible equilibrium, influenced by the pH of the solution.[4] Conversely, strongly basic conditions can also promote degradation, leading to different degradation products.[3]
Caption: Proposed hydrolytic degradation pathway under acidic conditions.
Photodegradation: The Impact of Light
Benzodiazepines as a class are known to be sensitive to light, particularly UV radiation.[5] Exposure to ambient or simulated solar light can induce photodegradation, leading to the formation of various photoproducts.[5][6][7] The rate and extent of photodegradation can vary significantly between different benzodiazepine structures.[5] Therefore, it is crucial to protect solutions of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine from light to prevent the formation of artifacts that could confound experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?
A: Based on general stability data for benzodiazepines, stock solutions prepared in a suitable organic solvent (e.g., DMSO, methanol) should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[8][9][10] It is also imperative to store these solutions in amber vials or otherwise protected from light to prevent photodegradation. For long-term storage, aliquoting the stock solution can prevent multiple freeze-thaw cycles, which may also contribute to degradation over time.
Q2: How does pH affect the stability of this compound in aqueous buffers?
A: The pH of your aqueous solution is a critical factor. Many benzodiazepines exhibit maximum stability in the pH range of 4 to 8.[8] Highly acidic solutions (pH < 4) should be avoided as they can catalyze the hydrolysis of the diazepine ring.[1][2] Similarly, strongly alkaline conditions can also lead to degradation.[3] We recommend preparing fresh dilutions in your aqueous buffer for each experiment. If solutions need to be stored for short periods, refrigeration (2-8°C) is advisable.
Q3: Is 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine sensitive to light?
A: While specific photostability data for this compound is not extensively published, the benzodiazepine class is generally susceptible to photodegradation.[5] Therefore, it is best practice to assume the compound is light-sensitive. All work with the compound and its solutions should be performed under subdued light conditions, and storage should always be in light-protecting containers (e.g., amber vials).
Q4: What solvents are recommended for preparing stock solutions?
A: For initial stock solutions, high-purity anhydrous solvents such as DMSO or methanol are generally suitable.[10] These solvents are less likely to participate in degradation reactions compared to aqueous solutions. When diluting into aqueous buffers for experiments, ensure the final concentration of the organic solvent is compatible with your assay and does not impact the pH of the final solution.
Q5: I see new peaks in my chromatogram after leaving my sample on a temperature-controlled autosampler. What could be the cause?
A: The appearance of new peaks, especially if the sample has been on an autosampler for an extended period, is often indicative of degradation. Even at controlled "cool" temperatures (e.g., 4-10°C), degradation can occur over time in aqueous solutions.[11] The new peaks are likely degradation products. To confirm this, you can reinject a freshly prepared sample. If the new peaks are absent in the fresh sample, this points to on-autosampler degradation. To mitigate this, shorten the run time, prepare smaller batches of samples, or if possible, lower the autosampler temperature further.
Troubleshooting Guide
Caption: Troubleshooting workflow for stability issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of parent compound peak area in stored aqueous solutions. | Hydrolysis: The pH of your buffer may be too acidic or alkaline.[1] Adsorption: The compound may be adsorbing to the surface of the storage container. | - Verify the pH of your solution and adjust to a neutral range (ideally pH 4-8).- Prepare solutions fresh whenever possible.- Consider using silanized glass or polypropylene vials to minimize adsorption. |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Degradation: These are likely degradation products from hydrolysis, oxidation, or photodegradation.[3][5] | - Protect your solutions from light at all stages of the experiment.- If working with solutions for extended periods, keep them refrigerated or on a cooled autosampler.- Consider performing a forced degradation study (see protocol below) to tentatively identify potential degradation products. |
| Inconsistent or non-reproducible bioassay results. | Variable concentration of active compound: If solutions are prepared and stored inconsistently, the actual concentration of the active compound may vary between experiments due to degradation. | - Standardize your protocol for solution preparation and storage. Always use freshly prepared solutions for critical experiments.- Perform a quick purity check via HPLC before starting an assay if the solution has been stored for any length of time. |
| Precipitation observed in aqueous solution upon dilution from organic stock. | Poor Solubility: The compound may have limited solubility in your aqueous buffer, especially at higher concentrations. | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experimental system allows.- Evaluate the pH of the buffer, as solubility can be pH-dependent. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
-
Weighing: Accurately weigh the desired amount of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in a clean, dry vial.
-
Solvent Addition: Add a minimal amount of high-purity, anhydrous DMSO or methanol to fully dissolve the compound. Gentle vortexing may be applied.
-
Final Volume: Once fully dissolved, add the solvent to reach the desired final concentration (e.g., 10 mM).
-
Storage:
-
Use an amber glass vial with a PTFE-lined cap.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For daily use, a working aliquot can be stored at 2-8°C for a limited time (stability should be verified).
-
Protocol 2: A Simplified Forced Degradation Study
This study will help you understand the potential liabilities of the compound under various stress conditions. Analyze the stressed samples by a stability-indicating HPLC method against a control sample (stored at -20°C, protected from light).
-
Preparation: Prepare a solution of the compound in a 50:50 mixture of acetonitrile:water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To one aliquot, add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a third aliquot, add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot in an oven at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil at the same temperature.
-
Analysis: After the incubation period, neutralize the acid and base samples and analyze all samples by HPLC, observing the percentage of the parent compound remaining and the formation of any new peaks.
References
- 1. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) [jstage.jst.go.jp]
- 4. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prehospital stability of diazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
Welcome to the technical support center for the N-alkylation of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide
This section tackles specific issues you may encounter during the N-alkylation of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Q1: My N-alkylation reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in N-alkylation reactions of secondary amines like 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a common issue that can often be traced back to several key factors:
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Insufficient Basicity: The chosen base may not be strong enough to fully deprotonate the nitrogen atom of the benzodiazepine, which is necessary to generate the nucleophilic anion for the reaction to proceed. While weaker bases like potassium carbonate (K₂CO₃) can be effective in some cases, stronger bases are often required.[1]
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Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture with slow reaction kinetics.
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Inappropriate Solvent: The solvent plays a crucial role in stabilizing the transition state of the Sₙ2 reaction. Polar aprotic solvents are generally preferred for N-alkylation.[1]
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Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
Troubleshooting Steps:
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Re-evaluate Your Base: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2][3] NaH is particularly effective for achieving high regioselectivity in similar heterocyclic systems.[2][3]
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Optimize the Solvent: If solubility is an issue, or if you are using a non-polar solvent, switch to a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2][3] THF is often a good choice when using NaH.[2][3]
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Increase the Reaction Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. A temperature of 50-80 °C is a good starting point, but this should be monitored carefully to avoid side reactions.[1][2]
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Check Your Reagents: Ensure that your alkylating agent is reactive and has not degraded. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Also, ensure your solvent is anhydrous, as water can quench strong bases like NaH.
Q2: I am observing a mixture of N-1 and N-4 alkylated products. How can I improve the regioselectivity of the reaction?
A2: The 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold has two secondary amine nitrogens (at positions 1 and 4), making regioselectivity a significant challenge. The electronic and steric environment of these two nitrogens is different, and the choice of reaction conditions can be tuned to favor alkylation at one site over the other.
-
Steric Hindrance: The N-1 position is generally less sterically hindered than the N-4 position, which is adjacent to the fused benzene ring.
-
Electronic Effects: The fluorine atom at the 8-position is electron-withdrawing, which can influence the acidity of the N-H protons and the nucleophilicity of the resulting anions.
Strategies for Controlling Regioselectivity:
-
Choice of Base and Solvent: This is often the most critical factor. For similar heterocyclic systems like indazoles, the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has been shown to provide excellent N-1 regioselectivity.[2][3] This is thought to be due to the formation of a specific sodium salt that favors alkylation at the less hindered nitrogen.
-
Bulky Alkylating Agents: Using a sterically demanding alkylating agent may favor reaction at the less hindered N-1 position.
-
Mitsunobu Reaction: For certain substrates, the Mitsunobu reaction can offer a higher degree of control over N- vs. O-alkylation and can also influence regioselectivity between two nitrogen atoms.[4] This method, however, involves specific reagents (a phosphine and an azodicarboxylate) and may require more optimization.[4]
Proposed Experimental Protocol for Improved N-1 Regioselectivity:
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To a solution of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in anhydrous THF, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 1.05 equivalents of the alkylating agent (e.g., an alkyl bromide or iodide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The reaction may require gentle heating (e.g., to 50 °C) to go to completion.[2]
-
Upon completion, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the product by column chromatography on silica gel.
Q3: My reaction is complete, but I am struggling to purify the final product from the reaction mixture. What are some effective purification strategies?
A3: Purification of N-alkylated benzodiazepine derivatives can be challenging due to the basic nature of the product and the potential for closely eluting impurities.
Recommended Purification Workflow:
-
Aqueous Workup: After quenching the reaction, a thorough aqueous workup is essential. Washing the organic extract with water or brine will help to remove any remaining inorganic salts and water-soluble byproducts.
-
Acid-Base Extraction: Due to the basic nature of the product, an acid-base extraction can be a powerful purification step.
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Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
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Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired product should move into the aqueous layer as the hydrochloride salt.
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Wash the aqueous layer with the organic solvent to remove any non-basic impurities.
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Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is > 9.
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Extract the free-based product back into an organic solvent.
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Dry the organic layer and concentrate to yield a more pure crude product.
-
-
Column Chromatography: This is often the final and most crucial purification step.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to prevent tailing of the basic product on the silica gel.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure material.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the N-alkylation of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?
A1: Besides the formation of regioisomers, other potential side reactions include:
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Overalkylation: While less common with secondary amines compared to primary amines, it is possible to get dialkylation if the reaction conditions are too harsh, leading to the formation of a quaternary ammonium salt. This can be minimized by using a slight excess of the benzodiazepine starting material relative to the alkylating agent and by slow addition of the alkylating agent.
-
Elimination Reactions: If using a sterically hindered base and a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (Sₙ2), leading to the formation of an alkene from the alkylating agent.
-
Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures in the presence of strong bases, leading to impurities.
Q2: Can I use reductive amination to synthesize N-alkylated 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives?
A2: Reductive amination is an excellent alternative method for the N-alkylation of secondary amines. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is often milder than direct alkylation with alkyl halides and can be more chemoselective.
Q3: How does the fluorine substituent at the 8-position affect the N-alkylation reaction?
A3: The fluorine atom is an electron-withdrawing group. Its presence on the aromatic ring will have a modest electronic effect on the nitrogen atoms. It will slightly increase the acidity of the N-H protons, making them easier to deprotonate. This could potentially allow for the use of slightly weaker bases compared to the non-fluorinated analog. However, the effect is not expected to be dramatic, and the general principles of N-alkylation of secondary amines will still apply.
Data and Protocols at a Glance
Table 1: Comparison of Common Bases for N-Alkylation
| Base | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Acetonitrile | Weak base, suitable for reactive alkylating agents. |
| Triethylamine (Et₃N) | 10.7 | DCM, THF | Organic base, acts as an acid scavenger. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, non-nucleophilic base, effective for less acidic amines.[2][3] |
| Potassium tert-Butoxide (t-BuOK) | 19 | THF, t-BuOH | Strong, sterically hindered base.[3] |
Table 2: Recommended Starting Conditions for N-Alkylation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 1.0 equivalent |
| Alkylating Agent | Alkyl bromide or iodide | 1.05 - 1.2 equivalents |
| Base | Sodium Hydride (NaH) | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous conditions are crucial for NaH. THF is a good solvent for the resulting anion.[2][3] |
| Temperature | 0 °C to 50 °C | Start at a low temperature for the deprotonation and addition of the alkylating agent, then warm if necessary.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent quenching of the strong base by atmospheric moisture. |
Visualizing the Process
Caption: A decision-making workflow for troubleshooting common issues in N-alkylation reactions.
References
- 1. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the challenges of transitioning this synthesis from the laboratory to pilot or production scale. As your Senior Application Scientist, I will walk you through potential hurdles and their solutions, grounded in established chemical principles and process chemistry experience.
Plausible Synthetic Route for Scale-Up
A robust and scalable synthesis is paramount for industrial production. Based on common and reliable transformations, a plausible two-step synthetic route for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is proposed, commencing with a reductive amination followed by cyclization.
Caption: Proposed two-step synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges encountered during the scale-up of the proposed synthetic route.
Part 1: Reductive Amination (Step 1)
Question 1: What are the primary challenges in the scale-up of the reductive amination of 2-amino-5-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal?
Answer: Scaling up this reductive amination presents several critical challenges:
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Imine Formation and Stability: The initial condensation to form the imine can be reversible and may not go to completion. On a large scale, ensuring efficient mixing and removal of water byproduct is crucial to drive the equilibrium towards the imine. The stability of the imine can also be a concern; it may be prone to hydrolysis or side reactions if not handled properly.
-
Exothermicity of Reduction: The reduction of the imine is an exothermic process. On a larger scale, the heat generated can be significant and, if not managed effectively, can lead to temperature spikes. This can result in increased side product formation, degradation of the product, and potential safety hazards.
-
Catalyst Handling and Activity: If a catalytic hydrogenation approach is used for the reduction (e.g., with Pd/C), handling the pyrophoric catalyst safely on a large scale is a major concern. Catalyst activity and lifetime can also be affected by impurities in the starting materials or solvent.
-
Work-up and Isolation: Isolating the N-(2-Amino-5-fluorobenzyl)aminoacetaldehyde diethyl acetal can be challenging due to its potential solubility in aqueous layers during extraction and its susceptibility to degradation under harsh pH conditions.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Incomplete imine formation | Insufficient water removal; equilibrium not driven to completion. | On scale-up, consider azeotropic removal of water using a Dean-Stark trap if the solvent allows. Alternatively, the use of a drying agent that is easily filtered off can be employed. |
| Low yield of the amine product | Inefficient reduction; catalyst deactivation. | If using catalytic hydrogenation, ensure the catalyst is fresh and handled under an inert atmosphere. Screen different catalysts and catalyst loadings. If using a chemical reducing agent like sodium borohydride, control the addition rate to manage the exotherm and consider using a milder reducing agent like sodium triacetoxyborohydride.[1] |
| Formation of over-alkylated byproducts | The newly formed secondary amine reacts with another molecule of the aldehyde. | This is a common issue in reductive aminations.[2] Use a controlled stoichiometry of the starting materials. A slight excess of the aminoacetaldehyde diethyl acetal may be beneficial. |
| Difficult product isolation | Product is water-soluble or forms emulsions during work-up. | Optimize the pH of the aqueous phase during extraction to ensure the amine is in its free base form. The use of brine washes can help to break emulsions. Consider alternative isolation techniques like crystallization if the product is a solid. |
Part 2: Cyclization (Step 2)
Question 2: What are the key considerations for the cyclization of N-(2-Amino-5-fluorobenzyl)aminoacetaldehyde diethyl acetal to form the tetrahydrobenzodiazepine ring?
Answer: The cyclization step is critical for forming the desired seven-membered ring and presents its own set of scale-up challenges:
-
Reaction Kinetics and Temperature Control: The rate of cyclization is highly dependent on temperature and the catalyst used. An uncontrolled exotherm during this step can lead to the formation of impurities.
-
Choice of Acid Catalyst: This cyclization is typically acid-catalyzed. The choice and amount of acid are critical. A strong acid might lead to degradation, while a weak acid might result in slow and incomplete reaction.
-
Solvent Selection: The solvent plays a crucial role in solubility of the starting material and product, as well as influencing the reaction rate and impurity profile.
-
Product Purification: The final product will likely contain unreacted starting material and side products. Developing a scalable purification method, such as crystallization, is essential to achieve the desired purity.
Troubleshooting Guide: Cyclization
| Issue | Potential Cause | Recommended Solution |
| Incomplete cyclization | Insufficient acid catalyst; low reaction temperature. | Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and optimize the catalyst loading. Gradually increase the reaction temperature while monitoring the reaction progress by HPLC. |
| Formation of dimeric or polymeric byproducts | Intermolecular reactions competing with the desired intramolecular cyclization. | High dilution conditions can favor intramolecular cyclization. However, this is often not practical on a large scale due to solvent costs and vessel occupancy. A slow addition of the substrate to the hot, catalyzed reaction mixture can simulate high dilution and minimize intermolecular side reactions. |
| Product degradation | Harsh acidic conditions or high temperatures. | Use the mildest acidic conditions and lowest temperature that provide a reasonable reaction rate. Consider a work-up procedure that quickly neutralizes the acid once the reaction is complete. |
| Difficulty in purification | Oily product; impurities with similar polarity. | If the product is an oil, attempt to form a crystalline salt (e.g., hydrochloride or maleate) to facilitate purification by crystallization. Explore different solvent systems for crystallization to optimize purity and yield. |
Detailed Experimental Protocols (Illustrative)
The following are illustrative protocols and should be optimized for specific equipment and scale.
Step 1: Synthesis of N-(2-Amino-5-fluorobenzyl)aminoacetaldehyde diethyl acetal (Reductive Amination)
-
To a stirred solution of 2-amino-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add aminoacetaldehyde diethyl acetal (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Cyclization)
-
Dissolve the crude N-(2-Amino-5-fluorobenzyl)aminoacetaldehyde diethyl acetal (1.0 eq) in a suitable solvent (e.g., toluene or ethanol).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid or p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization from a suitable solvent system.
Process Safety Considerations
-
Hydrogenation Safety: If catalytic hydrogenation is chosen for the reduction step, strict safety protocols must be followed. This includes using a properly rated high-pressure reactor, ensuring a leak-proof system, and handling the pyrophoric catalyst under an inert atmosphere.[3][4][5][6][7]
-
Thermal Runaway: Both the reduction and cyclization steps can be exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before scaling up to understand the thermal profile and ensure adequate cooling capacity.
-
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area.
Impurity Profiling and Control
A critical aspect of scale-up is understanding and controlling the impurity profile.
Potential Impurities:
| Impurity | Potential Origin | Control Strategy |
| Unreacted 2-amino-5-fluorobenzaldehyde | Incomplete reaction in Step 1. | Optimize reaction conditions (time, temperature, stoichiometry) for complete conversion. Purge during work-up of Step 1. |
| Over-alkylated tertiary amine | Reaction of the product of Step 1 with another molecule of the aldehyde. | Control stoichiometry and addition rates in Step 1. |
| Dimeric/Polymeric species | Intermolecular side reactions during cyclization (Step 2). | Use pseudo-high dilution conditions (slow addition) during scale-up of the cyclization. |
| Oxidation products | Air oxidation of the amine functionalities. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
Analytical Methods: Regular in-process control (IPC) using High-Performance Liquid Chromatography (HPLC) is crucial to monitor reaction progress and impurity formation. Final product purity should be confirmed by HPLC, with impurity identification by LC-MS and characterization by NMR.
Visualization of Key Processes
Caption: Troubleshooting workflow for low yield in the reductive amination step.
Caption: Key safety considerations for the scale-up synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. njhjchem.com [njhjchem.com]
- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 5. helgroup.com [helgroup.com]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. nexair.com [nexair.com]
Technical Support Center: Refining Protocols for Biological Assays with 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a research compound with limited publicly available data on its specific biological activities.[1][2][3] This guide is formulated based on the established principles of pharmacology for the benzodiazepine class of molecules and extensive experience in small molecule assay development.[4] The protocols and troubleshooting advice provided herein are intended as a robust starting point for your investigations.
Introduction: Understanding the Compound
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine belongs to the benzodiazepine family, a class of compounds renowned for their activity on the central nervous system.[2][4] The core structure consists of a benzene ring fused to a diazepine ring. The defining features of this specific molecule are the fluorine atom at the 8th position and the tetrahydro nature of the diazepine ring.
The primary molecular target for most benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor, which is the main inhibitory neurotransmitter receptor in the brain.[5][6] Benzodiazepines act as positive allosteric modulators, enhancing the effect of GABA and leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[4][6] The fluorine substitution in this compound may influence its potency, selectivity, metabolic stability, and pharmacokinetic profile.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?
A1: Based on its structural class, the compound is predicted to be a positive allosteric modulator of the GABA-A receptor.[4][5] It likely binds to the benzodiazepine site, a distinct location from the GABA binding site, on the receptor complex. This binding event is expected to increase the frequency of chloride channel opening in response to GABA, leading to neuronal hyperpolarization and reduced neuronal excitability. The specific subunit composition of the GABA-A receptor (e.g., α1, α2, α3, α5) will likely determine the precise pharmacological effects (sedative vs. anxiolytic).[6]
Q2: How should I prepare stock solutions of this compound?
A2: The solubility of fluorinated benzodiazepines can vary.[7][10] It is recommended to first attempt dissolution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[10] For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[10] Be aware that high concentrations of DMSO can affect cell-based assays. It is best practice to keep the final DMSO concentration in your assay below 0.5%.
Q3: What are the expected off-target effects?
A3: While benzodiazepines are generally selective for the GABA-A receptor, off-target effects can occur, especially at higher concentrations.[11] These may include interactions with other ion channels or receptors. It is crucial to include counter-screens and selectivity profiling in your experimental plan to identify any potential off-target activities.
Q4: Can this compound exhibit paradoxical effects?
A4: Yes, some benzodiazepines can cause paradoxical reactions, such as increased anxiety, agitation, or aggression.[12][13] These effects are more common in specific populations and at certain doses. If you observe unexpected stimulatory effects in your assays, consider the possibility of a paradoxical reaction.[13]
Troubleshooting Guide for Biological Assays
Issue 1: Low or No Activity in a GABA-A Receptor Binding Assay
Potential Causes:
-
Poor Compound Solubility: The compound may have precipitated out of the assay buffer.
-
Incorrect Radioligand or Competitor: The chosen radioligand may not be suitable for identifying the compound's binding site.
-
Degraded Compound: The compound may be unstable under the assay conditions.
-
Inappropriate Assay Conditions: pH, temperature, or incubation time may not be optimal.
Troubleshooting Steps:
-
Verify Solubility: Visually inspect the stock solution and final assay wells for any signs of precipitation. Determine the compound's solubility in the assay buffer.
-
Select Appropriate Radioligand: For initial screening, a non-selective benzodiazepine site radioligand like [³H]flunitrazepam or [³H]Ro15-1788 is a good starting point.
-
Run Positive Controls: Always include a known benzodiazepine, such as diazepam or lorazepam, as a positive control to ensure the assay is performing as expected.[14]
-
Optimize Assay Conditions: Systematically vary the pH, temperature, and incubation time to find the optimal conditions for binding.
-
Assess Compound Stability: Use analytical techniques like LC-MS to check the integrity of the compound after incubation in the assay buffer.[15]
Protocol: Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from established methods for measuring binding to GABA-A receptors in rat brain membranes.[16][17]
Materials:
-
Rat brain membranes (prepared or commercially available)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol or a suitable benzodiazepine site ligand
-
Non-specific binding control: 10 mM GABA or a high concentration of an unlabeled benzodiazepine[16]
-
Test Compound: 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
96-well filter plates and vacuum manifold
-
Scintillation fluid and counter
Procedure:
-
Thaw the rat brain membranes on ice and wash them twice with binding buffer by centrifugation.[16]
-
Resuspend the final pellet in fresh binding buffer to a concentration of 0.1-0.2 mg of protein per well.[16]
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Brain membranes, radioligand.
-
Non-specific Binding: Brain membranes, radioligand, and non-specific binding control.[17]
-
Test Compound: Brain membranes, radioligand, and various concentrations of the test compound.
-
-
Incubate the plate at 4°C for 45-60 minutes.[16]
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer.[16]
-
Allow the filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.[16]
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound.
Issue 2: High Variability in Cell-Based Functional Assays
Potential Causes:
-
Cell Health and Viability: The compound may be cytotoxic at the tested concentrations.
-
Inconsistent Cell Plating: Uneven cell density across the plate can lead to variable results.
-
Assay Edge Effects: Wells on the periphery of the plate may behave differently due to temperature or evaporation gradients.
-
Compound Interference with Assay Readout: The compound may be autofluorescent or interfere with the detection system.
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to identify cytotoxic concentrations.
-
Optimize Cell Plating: Ensure a single-cell suspension and use an automated cell counter for accurate and consistent plating.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples, or fill them with buffer to create a more uniform environment.
-
Check for Assay Interference: Run a control plate with the compound in the absence of cells to check for autofluorescence or other interferences.[18]
Protocol: FLIPR-Based Assay for GABA-A Receptor Modulators
This protocol is based on the use of a Fluorometric Imaging Plate Reader (FLIPR) with cells stably expressing GABA-A receptors.[19]
Materials:
-
HEK293 or CHO cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).[19][20]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent membrane potential dye.
-
GABA (EC10-EC20 concentration).
-
Test Compound.
-
Positive Control (e.g., Diazepam).[19]
Procedure:
-
Plate the cells in 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Load the cells with the membrane potential dye according to the manufacturer's instructions.
-
Prepare a compound plate with serial dilutions of the test compound, positive control, and vehicle control.
-
On the FLIPR instrument, perform a two-addition protocol:
-
First Addition: Add the test compound and incubate for a specified period.
-
Second Addition: Add a sub-maximal concentration of GABA (e.g., EC20) to stimulate the receptors.
-
-
Monitor the change in fluorescence, which corresponds to the change in membrane potential due to chloride ion influx.
-
Analyze the data to determine the compound's effect on the GABA response (potentiation or direct activation).
Visualizing Experimental Logic
Troubleshooting Workflow for a Novel Compound
Caption: A logical workflow for characterizing and troubleshooting a novel compound in biological assays.
Mechanism of Benzodiazepine Action
Caption: Simplified diagram of a benzodiazepine positively modulating the GABA-A receptor.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Compound Stock Concentration | 10-20 mM in 100% DMSO | Ensures solubility and allows for a wide range of serial dilutions. |
| Final DMSO Concentration in Assay | < 0.5% | Minimizes solvent effects on cellular health and enzyme activity. |
| GABA Concentration (FLIPR) | EC10 - EC20 | Provides a sub-maximal stimulation to allow for the detection of positive allosteric modulation. |
| Cell Plating Density | 5,000 - 20,000 cells/well (96-well) | Dependent on cell type and assay duration; should be optimized for logarithmic growth. |
| Incubation Temperature (Binding) | 4°C or Room Temperature | Lower temperatures can reduce non-specific binding and protease activity. |
References
- 1. 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine 95% | CAS: 620948-83-6 | AChemBlock [achemblock.com]
- 2. This compound | 620948-83-6 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 5. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. mind.org.uk [mind.org.uk]
- 13. benzoinfo.com [benzoinfo.com]
- 14. Diazepam - Wikipedia [en.wikipedia.org]
- 15. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to the Comparative Analysis of Novel Benzodiazepines: A Case Study with 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For drug development professionals and researchers in neuroscience, the exploration of novel benzodiazepine structures holds the promise of discovering compounds with improved therapeutic profiles. This guide provides a comprehensive framework for the comparative analysis of a novel benzodiazepine, using the hypothetical example of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine against established drugs such as Diazepam, Alprazolam, and Lorazepam. The methodologies and experimental designs detailed herein are intended to serve as a robust template for the rigorous pharmacological characterization of new chemical entities targeting the γ-aminobutyric acid type A (GABA-A) receptor.
Introduction to Benzodiazepine Pharmacology
Benzodiazepines exert their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by acting as positive allosteric modulators of the GABA-A receptor.[1] This receptor is a pentameric ligand-gated ion channel that, upon binding to its endogenous ligand GABA, facilitates the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[1] The binding site for benzodiazepines is located at the interface of the α and γ subunits of the GABA-A receptor.[2] The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex significantly influences the pharmacological profile of a given benzodiazepine.[3]
Comparative Pharmacodynamics: Unraveling Receptor Interactions
A thorough understanding of a novel benzodiazepine's interaction with the GABA-A receptor is paramount. This involves determining its binding affinity and its efficacy as a modulator of GABA-ergic currents.
Receptor Binding Affinity
The binding affinity of a compound for the GABA-A receptor is typically quantified by its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.[1] The following table presents a hypothetical comparison of the binding affinities of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine with established benzodiazepines.
Table 1: Comparative GABA-A Receptor Binding Affinities (Ki in nM)
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | TBD | TBD | TBD | TBD |
| Diazepam | 64.3 | 14.8 | 12.5 | 180 |
| Alprazolam | 20.1 | 10.5 | 11.2 | 35.7 |
| Lorazepam | 10.2 | 7.1 | 9.8 | 15.4 |
| Note: Data for Diazepam, Alprazolam, and Lorazepam are representative values from published literature. TBD indicates "To Be Determined" for the novel compound. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the Ki of a novel benzodiazepine.
Objective: To determine the binding affinity of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine for different GABA-A receptor subtypes.
Materials:
-
Cell membranes expressing specific GABA-A receptor subtypes (e.g., from HEK293 cells)
-
[³H]-Flunitrazepam (radioligand)
-
Unlabeled test compound (8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine)
-
Unlabeled competing ligand (e.g., Diazepam) for non-specific binding determination
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the cell membranes, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of an unlabeled benzodiazepine (e.g., Diazepam).
-
Incubate the plate at 4°C for 60 minutes to reach equilibrium.
-
Harvest the membranes by rapid filtration onto glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Comparative pharmacokinetics and pharmacodynamics of lorazepam, alprazolam and diazepam | Semantic Scholar [semanticscholar.org]
- 2. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Analogues as Dopamine Receptor Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine analogues, with a specific focus on their potential as ligands for dopamine D1 and D2 receptors. While this particular scaffold represents a less explored area of dopamine receptor research compared to classical antipsychotics, the foundational principles of benzodiazepine chemistry and dopamine receptor pharmacology allow for a predictive exploration of its potential. This document synthesizes data from related compound classes to build a coherent SAR model, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction: The 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Scaffold - A Privileged Structure for CNS Targets
The 1,4-benzodiazepine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to bind to a variety of biological targets, most notably the gamma-aminobutyric acid type A (GABA-A) receptors, leading to anxiolytic, sedative, and anticonvulsant effects.[1][2] The introduction of a fluorine atom at the 8-position of the 2,3,4,5-tetrahydro-1H-benzo[e]diazepine ring system offers a unique opportunity to modulate the electronic properties and metabolic stability of the molecule, potentially redirecting its pharmacological profile towards other central nervous system (CNS) targets, such as dopamine receptors.[3]
Dopamine receptors, classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, are crucial G-protein coupled receptors (GPCRs) that regulate a wide array of physiological functions, including motor control, cognition, and emotion.[4][5] Dysregulation of dopaminergic signaling is implicated in several neuropsychiatric disorders, such as schizophrenia and Parkinson's disease, making dopamine receptors prime targets for therapeutic intervention.[4][5] The development of selective ligands for dopamine receptor subtypes is a key objective in modern neuropharmacology.
This guide will explore the putative SAR of 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine analogues at D1 and D2 receptors, drawing parallels from known dopamine receptor ligands and the established principles of benzodiazepine chemistry.
Putative Structure-Activity Relationships
The following sections outline the hypothesized impact of structural modifications at key positions of the 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold on dopamine receptor affinity and selectivity. These relationships are inferred from studies on related benzazepine and benzodiazepine derivatives.[6]
The Significance of the 8-Fluoro Substituent
The fluorine atom at the 8-position is a critical feature of this scaffold. In the broader class of 1,4-benzodiazepines, an electron-withdrawing group at the analogous 7-position is known to be crucial for high affinity at GABA-A receptors.[7] It is plausible that this electronic influence is also important for interaction with the binding pockets of dopamine receptors. The 8-fluoro substituent is expected to:
-
Enhance Binding Affinity: The electron-withdrawing nature of fluorine can modulate the charge distribution of the aromatic ring, potentially leading to more favorable electrostatic interactions with amino acid residues in the receptor binding site.
-
Improve Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the bioavailability and half-life of the compounds.
-
Influence Lipophilicity: The introduction of fluorine can increase lipophilicity, which may affect the ability of the compounds to cross the blood-brain barrier.
Substitutions on the Diazepine Ring
Substitution at the N-1 position is a common strategy to modulate the pharmacological profile of benzodiazepines. For dopamine receptor affinity, small alkyl or functionalized alkyl groups are likely to be important.
-
Small Alkyl Groups (e.g., Methyl, Ethyl): These groups may enhance affinity by occupying a small hydrophobic pocket within the receptor.
-
Functionalized Alkyl Chains: Introduction of chains containing amine or other polar groups could lead to additional interactions with the receptor, potentially increasing affinity and influencing functional activity (i.e., agonist versus antagonist properties).
The nitrogen at the N-4 position is a key basic center. Its protonation state at physiological pH will be critical for forming ionic interactions with acidic residues, such as aspartate, which are known to be important for ligand binding in dopamine receptors.
The substituent at the C-5 position is known to have a significant impact on the activity of 1,4-benzodiazepines.
-
Aromatic Ring (e.g., Phenyl, Substituted Phenyl): A phenyl group at this position is a common feature in many CNS-active benzodiazepines. Substitutions on this phenyl ring can fine-tune the electronic and steric properties of the molecule, potentially leading to improved affinity and selectivity for specific dopamine receptor subtypes. For example, halogen or small alkyl substituents on the phenyl ring could explore additional hydrophobic pockets in the receptor.
Comparative Analysis of Putative Analogues
The following table presents a hypothetical comparison of the binding affinities of various 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine analogues for D1 and D2 dopamine receptors. The predicted affinities are based on the SAR principles discussed above and data from related compound classes.
| Compound | R1 (N-1) | R5 (C-5) | Predicted D1 Affinity (Ki, nM) | Predicted D2 Affinity (Ki, nM) | Predicted Selectivity |
| Parent Scaffold | H | H | > 1000 | > 1000 | N/A |
| Analogue 1 | CH₃ | Phenyl | 50 - 100 | 100 - 200 | D1-preferring |
| Analogue 2 | H | Phenyl | 100 - 200 | 200 - 500 | D1-preferring |
| Analogue 3 | CH₃ | 4-Fluorophenyl | 20 - 50 | 50 - 100 | D1-preferring |
| Analogue 4 | Ethyl | Phenyl | 70 - 150 | 150 - 300 | D1-preferring |
| Analogue 5 | CH₃ | 2-Chlorophenyl | 40 - 80 | 80 - 160 | D1-preferring |
Note: These are predicted values for illustrative purposes and require experimental validation.
Experimental Protocols
To validate the predicted SAR and determine the actual binding affinities and functional activities of these analogues, the following experimental protocols are recommended.
General Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Analogues
A general synthetic route would likely involve the condensation of a substituted 2-amino-4-fluorobenzophenone with an appropriate amino acid derivative, followed by cyclization and subsequent modifications at the N-1 and C-5 positions.
Dopamine Receptor Binding Assays
To determine the in vitro binding affinity (Ki) of the synthesized analogues for human D1 and D2 dopamine receptors.
-
Receptor Preparation: Membranes from cells stably expressing human D1 or D2 dopamine receptors are prepared.
-
Radioligand:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of a fixed concentration of radioligand (typically at its Kd value), and 50 µL of varying concentrations of the test compound (competitor). b. Add 100 µL of the receptor membrane preparation. c. Incubate at room temperature for 60-90 minutes to reach equilibrium. d. Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. e. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM haloperidol for D2).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Concepts
Dopamine Receptor Signaling Pathway
Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.
Experimental Workflow for SAR Studies
Caption: A typical workflow for structure-activity relationship studies.
Conclusion and Future Directions
The 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold holds promise as a template for the design of novel dopamine receptor ligands. Based on the analysis of related compound classes, it is hypothesized that substitutions at the N-1 and C-5 positions will be critical for achieving high affinity and selectivity for D1 or D2 receptors. The 8-fluoro substituent is expected to contribute favorably to the overall pharmacological profile of these analogues.
Future research should focus on the synthesis and systematic evaluation of a library of these compounds to validate the proposed SAR. Functional assays are also necessary to determine whether these ligands act as agonists or antagonists at dopamine receptors. Furthermore, in vivo studies will be required to assess their pharmacokinetic properties, efficacy in animal models of neuropsychiatric disorders, and potential side effect profiles. The insights gained from such studies will be invaluable for the development of the next generation of therapeutics targeting the dopaminergic system.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Design and discovery of 1,3-benzodiazepines as novel dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Bridging the Synapse and the System: A Comparative Guide to the In Vitro and In Vivo Efficacy of 8-Fluoro-Substituted Benzodiazepine Derivatives
For researchers and drug development professionals navigating the complex landscape of neurotherapeutics, the journey from a molecule's interaction with a receptor to its systemic effect in a living organism is fraught with challenges. The 1,4-benzodiazepine scaffold has long been a cornerstone of medicinal chemistry, primarily for its modulatory effects on the central nervous system (CNS).[1] This guide focuses on a specific, modern iteration of this privileged structure: 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][2][3]diazepine derivatives , with a particular emphasis on their imidazo-fused analogues. Our objective is to dissect the correlation between their in vitro potency at the molecular target and their in vivo efficacy in preclinical models of anxiety, providing a technical, data-driven comparison for scientists in the field.
The Rationale: Why the 8-Fluoro Substitution?
The introduction of a fluorine atom at the 8-position of the benzodiazepine ring is a strategic chemical modification. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target receptors. In the context of benzodiazepines, these modifications are pursued to enhance potency and refine the pharmacological profile, often seeking to separate desired anxiolytic effects from unwanted side effects like sedation and dependency.
The Molecular Target: Modulating the GABA-A Receptor
The primary mechanism of action for benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4] These receptors are ligand-gated chloride ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. Benzodiazepines bind to a specific site at the interface between the α and γ subunits of the receptor complex.[4] This binding event increases the receptor's affinity for its endogenous ligand, GABA, leading to a higher frequency of channel opening, increased chloride influx, and neuronal hyperpolarization. This enhanced inhibitory tone is the basis for the anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties of this drug class.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate as novel, highly potent, and safe antianxiety agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine | C18H14ClN3 | CID 12802010 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Validation of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of spectroscopic methods for the analysis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a fluorinated benzodiazepine analog of significant interest in medicinal chemistry. Beyond a mere recitation of protocols, this document elucidates the causality behind experimental choices and integrates validation principles as a cornerstone of analytical integrity.
Introduction: The Analytical Imperative for Novel Benzodiazepines
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (C₉H₁₁FN₂) is a synthetic heterocyclic compound belonging to the benzodiazepine class of molecules, which are widely recognized for their diverse pharmacological activities. The introduction of a fluorine atom at the 8-position of the benzo[e]diazepine scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability and receptor binding affinity. Consequently, rigorous analytical characterization is not merely a procedural step but a fundamental requirement to establish a definitive structure-activity relationship and ensure the quality of material used in further studies.
This guide will navigate the spectroscopic landscape for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we will compare these primary structural elucidation tools with alternative chromatographic techniques and conclude with a comprehensive validation framework compliant with regulatory expectations.[1]
Part 1: Primary Spectroscopic Characterization
The primary structure of a novel compound is typically elucidated through a combination of spectroscopic techniques that provide orthogonal and complementary information. For 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a concerted application of NMR, IR, and MS is essential for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, both ¹H and ¹³C NMR are indispensable.
-
Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (e.g., NH).
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2]
-
2D NMR Experiments: While 1D spectra provide essential information, complex spin systems and overlapping signals often necessitate 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for unequivocal assignment of all proton and carbon signals.[3][4]
Due to the limited availability of public experimental spectra for this specific molecule, the following are predicted chemical shifts based on the analysis of similar tetrahydro-1H-benzo[e]diazepine scaffolds and established substituent effects.[5][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~6.8 - 7.0 | d | ~8-9 |
| H-7 | ~6.6 - 6.8 | dd | ~8-9, ~2-3 |
| H-9 | ~6.9 - 7.1 | d | ~2-3 |
| -CH₂- (Position 2) | ~3.0 - 3.2 | t | ~5-6 |
| -CH₂- (Position 3) | ~1.8 - 2.0 | quintet | ~5-6 |
| -CH₂- (Position 4) | ~2.8 - 3.0 | t | ~5-6 |
| -CH₂- (Position 5) | ~4.0 - 4.2 | s | - |
| NH (Position 1) | ~3.5 - 4.5 | br s | - |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5a | ~140 - 145 |
| C-9a | ~135 - 140 |
| C-6 | ~115 - 120 (d, JC-F) |
| C-7 | ~110 - 115 (d, JC-F) |
| C-8 | ~155 - 160 (d, JC-F) |
| C-9 | ~115 - 120 (d, JC-F) |
| C-2 | ~45 - 50 |
| C-3 | ~25 - 30 |
| C-4 | ~40 - 45 |
| C-5 | ~50 - 55 |
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, the IR spectrum is expected to show characteristic absorption bands.[7][8]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3400 | N-H stretch (amine) | Medium |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium-Strong |
| 1600 - 1620 | C=C stretch (aromatic) | Medium |
| 1450 - 1550 | C=C stretch (aromatic) | Strong |
| 1200 - 1300 | C-N stretch | Medium |
| 1100 - 1250 | C-F stretch | Strong |
The presence of a strong absorption band in the 1100-1250 cm⁻¹ region would be a key indicator of the C-F bond.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is crucial for determining the molecular weight of the compound and providing insights into its structure through fragmentation patterns.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for benzodiazepine analysis, often yielding a prominent protonated molecular ion [M+H]⁺.[9]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₉H₁₁FN₂).
-
[M+H]⁺: m/z 167.0985 (Calculated for C₉H₁₂FN₂⁺)
-
Fragmentation: The fragmentation pattern would likely involve the cleavage of the diazepine ring, providing further structural confirmation.
Part 2: Comparison with Alternative Analytical Methodologies
While spectroscopic methods are primary for structural elucidation, chromatographic techniques are often the methods of choice for purity assessment, quantification, and analysis in complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of benzodiazepines.[1][10][11]
-
Principle: Separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase.
-
Advantages: High resolution, sensitivity, and suitability for non-volatile compounds.
-
Disadvantages: Requires a suitable chromophore for UV detection, though coupling with a mass spectrometer (LC-MS) overcomes this limitation and provides enhanced specificity.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for benzodiazepine analysis, particularly in forensic and toxicological applications.[12][13][14][15][16]
-
Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The separated components are then detected by a mass spectrometer.
-
Advantages: Excellent separation efficiency and high sensitivity, with the mass spectrometer providing definitive identification.
-
Disadvantages: The compound must be thermally stable and volatile. Derivatization may be required for some benzodiazepines to improve their chromatographic properties.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that has gained traction for the analysis of pharmaceuticals.[17][18][19][20][21]
-
Principle: Separation occurs in a narrow-bore capillary based on the differential migration of charged species in an electric field.
-
Advantages: High separation efficiency, short analysis times, and low sample and reagent consumption.
-
Disadvantages: Lower sensitivity compared to HPLC and GC-MS, and can be more susceptible to matrix effects.
| Technique | Primary Application | Advantages | Disadvantages |
| NMR | Structural Elucidation | Unambiguous structure determination | Lower sensitivity, higher cost |
| IR | Functional Group Identification | Fast, non-destructive | Limited structural information |
| MS | Molecular Weight & Formula | High sensitivity, structural info from fragmentation | Isomers may not be distinguished without chromatography |
| HPLC | Purity, Quantification | High resolution, versatile | Requires chromophore for UV detection |
| GC-MS | Purity, Quantification | Excellent separation, definitive identification | Requires thermal stability and volatility |
| CE | Separation of charged species | High efficiency, fast analysis | Lower sensitivity, matrix effects |
Part 3: A Framework for Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[17] This is a critical requirement in drug development and is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
The Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for the quantification of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, for instance, using HPLC.
Caption: A streamlined workflow for analytical method validation.
Key Validation Parameters
The following table outlines the essential parameters for method validation as per FDA guidelines.[17]
| Parameter | Definition | Experimental Approach |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Analyze a series of at least five standards of different concentrations and perform a linear regression analysis. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Determined from the linearity, accuracy, and precision studies. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., spiking a placebo with known amounts of the analyte). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Vary parameters such as mobile phase composition, pH, temperature, and flow rate and observe the effect on the results. |
Conclusion
The comprehensive spectroscopic analysis and rigorous validation of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine are indispensable for its advancement as a potential therapeutic agent. This guide has provided a detailed framework for its structural elucidation using NMR, IR, and MS, and has contextualized these techniques through a comparison with established chromatographic methods. By adhering to the principles of scientific integrity and regulatory guidelines for method validation, researchers can ensure the generation of reliable and defensible data, which is the bedrock of successful drug development.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. lib.au-plovdiv.bg:8081 [lib.au-plovdiv.bg:8081]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. nist.gov [nist.gov]
- 15. arch.ies.gov.pl [arch.ies.gov.pl]
- 16. gcms.cz [gcms.cz]
- 17. The capillary electrophoresis separation of benzodiazepine drug using dextran sulfate and SDS as running buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of capillary electrophoresis to the simultaneous screening and quantitation of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Chemometric approach to the treatment of benzodiazepine separation and peak broadening in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine-based Compounds
Introduction: In the landscape of central nervous system (CNS) drug discovery, the benzodiazepine scaffold has been a cornerstone for developing therapeutics targeting anxiety, insomnia, seizures, and muscle spasms. The mechanism of action for these compounds traditionally centers on their ability to positively allosterically modulate the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. However, the therapeutic window and side-effect profile of any novel compound are critically dependent on its selectivity. Off-target interactions can lead to unforeseen adverse effects, complicating the drug development process and potentially endangering patients. This guide provides a comprehensive analysis of the cross-reactivity of a promising subclass of these molecules: 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine-based compounds.
The introduction of a fluorine atom at the 8-position of the benzodiazepine core is a strategic medicinal chemistry approach to modulate the compound's physicochemical and pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration.[1] This guide will delve into the comparative cross-reactivity of these fluorinated analogs against a panel of CNS targets, offering experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our objective is to provide a framework for understanding and evaluating the selectivity of these compounds, a critical step in advancing safer and more effective CNS therapies.
The Benzodiazepine Core and the Rationale for Fluorination
The 1,4-benzodiazepine structure is a privileged scaffold in medicinal chemistry, renowned for its interaction with the benzodiazepine binding site at the interface of the α and γ subunits of the GABAA receptor.[2] This interaction enhances the effect of the neurotransmitter γ-aminobutyric acid (GABA), leading to increased chloride ion influx and neuronal hyperpolarization.[2]
Fluorination is a common strategy in drug design to enhance potency and improve pharmacokinetic profiles. The substitution of a hydrogen atom with fluorine can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target receptor.
-
Improved Blood-Brain Barrier Permeability: In some cases, fluorination can increase the lipophilicity of a molecule, facilitating its passage into the CNS.
This guide will explore how these modifications in the 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine series impact their interaction with both their intended target and a range of off-target proteins.
Comparative Cross-Reactivity Profile
To assess the selectivity of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine-based compounds, a comprehensive cross-reactivity screening against a panel of key CNS receptors, ion channels, and transporters is essential. While specific data for a broad panel of these exact analogs is not extensively published in a single source, we can synthesize a representative profile based on available data for fluorinated benzodiazepines and the known cross-reactivity patterns of the parent class.
Table 1: Comparative Binding Affinities (Ki, nM) of Representative Benzodiazepine-Based Compounds at GABAA Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference Compound(s) |
| Diazepam (non-fluorinated) | 15.2 | 10.5 | 12.1 | 25.6 | Non-selective |
| Flunitrazepam (fluorinated) | 1.5 | 1.0 | 1.8 | 2.1 | Non-selective, potent |
| Hypothetical 8-Fluoro-THBZD Analog | ~5-10 | ~3-8 | ~4-9 | ~8-15 | Expected high affinity |
| Alternative Fluorinated BZD 1 | 5.4 (2a) | - | - | - | Indiplon derivative[3] |
| Alternative Fluorinated BZD 2 | 2.4 (2b) | - | - | - | Indiplon derivative[3] |
Note: Data for the "Hypothetical 8-Fluoro-THBZD Analog" is an educated estimation based on the general effects of fluorination on benzodiazepine potency. Actual values would require experimental determination. Data for alternatives are from cited literature.
Table 2: Representative Off-Target Screening Profile for a Benzodiazepine-Based Compound
| Target Family | Receptor/Transporter/Enzyme | % Inhibition at 10 µM |
| Serotonin Receptors | 5-HT1A | < 20% |
| 5-HT2A | < 25% | |
| 5-HT Transporter (SERT) | < 15% | |
| Dopamine Receptors | D1 | < 10% |
| D2 | < 15% | |
| Dopamine Transporter (DAT) | < 10% | |
| Adrenergic Receptors | α1A | < 20% |
| α2A | < 15% | |
| β1 | < 10% | |
| Muscarinic Receptors | M1 | < 10% |
| Opioid Receptors | µ (MOP) | < 5% |
| Ion Channels | hERG | < 30% |
| Enzymes | Monoamine Oxidase A (MAO-A) | < 5% |
This table represents a typical "clean" profile for a selective benzodiazepine. Significant inhibition (>50%) would warrant further investigation to determine the functional activity and potential for side effects.
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed, step-by-step methodologies for key experiments to determine the cross-reactivity profile of novel compounds.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by the test compound.
1. General Protocol for CNS Receptor Binding Assays
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the target receptor (e.g., [3H]-WAY-100635 for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).
-
Test compound (8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine-based analog).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Functional Assays
Functional assays are crucial to determine if the binding of a compound to a receptor results in a biological response (agonist, antagonist, or inverse agonist activity).
1. G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Flux for Gq-coupled receptors like 5-HT2A)
-
Materials:
-
CHO or HEK293 cells stably expressing the GPCR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound.
-
Known agonist and antagonist for the receptor.
-
Fluorescent plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
To test for agonist activity, add serial dilutions of the test compound and measure the change in fluorescence over time.
-
To test for antagonist activity, pre-incubate the cells with the test compound, then add a known agonist at its EC50 concentration and measure the change in fluorescence.
-
-
Data Analysis:
-
For agonists, plot the change in fluorescence against the log of the compound concentration to determine the EC50 (effective concentration for 50% of the maximal response).
-
For antagonists, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.
-
Signaling Pathway for a Gq-Coupled Receptor
Caption: Simplified signaling pathway for a Gq-coupled receptor.
Interpretation and Conclusion
The goal of a cross-reactivity study is to build a comprehensive selectivity profile for a novel compound. For 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine-based compounds, the ideal profile would demonstrate high affinity and potency for the intended GABAA receptor subtypes with minimal interaction at other CNS targets.
A "clean" profile, as depicted in the representative Table 2, would suggest a lower likelihood of off-target side effects. Conversely, significant activity at receptors such as serotonin or dopamine could indicate potential for mood-altering effects, while interaction with the hERG channel would raise concerns about cardiovascular safety.
The fluorination of the benzodiazepine core, as seen in compounds like flunitrazepam, can significantly increase potency.[4] While this can be therapeutically beneficial, it also necessitates a thorough evaluation of cross-reactivity to ensure that the increased affinity is specific to the desired target.
References
A Researcher's Guide to Evaluating the Specificity of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Derivatives
For researchers in neuropharmacology and drug development, the specificity of a compound is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive framework for evaluating the specificity of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives, a class of compounds with potential modulatory activity at γ-aminobutyric acid type A (GABAA) receptors. While specific experimental data for this particular series of derivatives is not extensively available in the public domain, this guide will equip researchers with the foundational knowledge of 1,4-benzodiazepine structure-activity relationships (SAR) and detailed experimental protocols to characterize the specificity of these and other novel benzodiazepine-like compounds.
The Significance of the 8-Fluoro-Substituent in the 1,4-Benzodiazepine Scaffold
The 1,4-benzodiazepine scaffold is a well-established pharmacophore known for its interaction with the benzodiazepine binding site on GABAA receptors.[1] These receptors are ligand-gated ion channels composed of five subunits, with the most common isoforms in the central nervous system being composed of α, β, and γ subunits.[2] The benzodiazepine binding site is located at the interface of the α and γ subunits.[3]
Structure-activity relationship studies have consistently shown that an electron-withdrawing substituent at the 7-position of the 1,4-benzodiazepine ring is crucial for high affinity and efficacy.[4][5] In the case of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, the fluorine atom at the 8-position serves as this critical electron-withdrawing group. This substitution is predicted to enhance the binding affinity of these derivatives for the benzodiazepine site on GABAA receptors.
The specificity of benzodiazepine derivatives is largely determined by their differential affinity for the various α subunits (α1, α2, α3, and α5) of the GABAA receptor.[2] It is this α-subunit selectivity that dictates the pharmacological profile of a given compound:
-
α1-containing receptors are primarily associated with sedative and amnesic effects.[6]
-
α2- and α3-containing receptors are linked to anxiolytic effects.[7]
-
α5-containing receptors are involved in cognitive processes and muscle relaxation.[6]
Therefore, a thorough evaluation of the binding and functional activity of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives at these different GABAA receptor subtypes is essential to predict their therapeutic potential and potential side effects.
Experimental Workflow for Specificity Profiling
A systematic approach is required to comprehensively evaluate the specificity of novel benzodiazepine derivatives. The following experimental workflow provides a robust framework for this characterization.
Caption: A generalized workflow for the specificity evaluation of benzodiazepine derivatives.
Key Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the primary method for determining the affinity of a test compound for a specific receptor.[8] These assays are typically performed using cell membranes expressing the target receptor and a radiolabeled ligand that is known to bind to the site of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of the 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives for different GABAA receptor subtypes.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells transiently or stably expressing specific combinations of GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]-Flumazenil or [3H]-Ro15-1788).
-
Add increasing concentrations of the unlabeled test compound (the "competitor").
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition binding equation using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
-
Electrophysiological Assays
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator. For GABAA receptors, two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes is a common and robust method.
Objective: To determine the functional effect (e.g., potentiation of GABA-induced currents) and potency (EC50) of the 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives at specific GABAA receptor subtypes.
Step-by-Step Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Two-Electrode Voltage-Clamp Recording:
-
Place an oocyte in a recording chamber and perfuse it with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Record the potentiation of the GABA-induced current by the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA response at each concentration of the test compound.
-
Plot the percentage potentiation as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation (Emax).
-
Data Presentation and Interpretation
The specificity of the 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives should be presented in a clear and comparative manner. A table summarizing the binding affinities (Ki) and functional potencies (EC50) for the different GABAA receptor subtypes is highly recommended.
Table 1: Hypothetical Specificity Profile of an 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Derivative (Compound X)
| GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| α1β2γ2 | 50 | 100 |
| α2β2γ2 | 10 | 20 |
| α3β2γ2 | 15 | 30 |
| α5β2γ2 | 100 | 250 |
Interpretation:
In this hypothetical example, Compound X exhibits higher affinity and potency for α2- and α3-containing receptors compared to α1- and α5-containing receptors. This profile suggests that Compound X may have a more pronounced anxiolytic effect with a reduced potential for sedation and cognitive impairment.
Visualizing Key Concepts
GABAA Receptor Structure and Binding Sites
Caption: A schematic of a common GABAA receptor isoform showing the location of the GABA and benzodiazepine binding sites.
Conclusion
The evaluation of the specificity of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives is a critical step in their development as potential therapeutic agents. While specific data for this class of compounds is currently limited, the principles of 1,4-benzodiazepine SAR and the detailed experimental protocols provided in this guide offer a robust framework for their characterization. By systematically assessing the binding affinity and functional activity of these derivatives at different GABAA receptor subtypes, researchers can gain valuable insights into their pharmacological profile and make informed decisions about their potential for further development.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. tsijournals.com [tsijournals.com]
- 6. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Roles of GABAA Receptor Subtypes in Benzodiazepine-Induced Enhancement of Brain-Stimulation Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Against Known Tankyrase Inhibitors: A Comparative Guide
Abstract
This guide provides a comprehensive framework for benchmarking the novel compound 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. While the direct biological target of this molecule is not extensively documented in publicly available literature, its structural features suggest potential activity as a tankyrase inhibitor. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are pivotal regulators of the Wnt/β-catenin signaling pathway, a critical pathway implicated in various cancers and fibrotic diseases.[1][2][3][4] This document outlines a head-to-head comparison of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine against established tankyrase inhibitors, providing detailed experimental protocols to elucidate its potency, selectivity, and cellular efficacy.
Introduction: The Rationale for Targeting Tankyrase
Tankyrase 1 and 2 (TNKS1/2) are increasingly recognized as high-potential therapeutic targets in oncology.[1] They function by poly(ADP-ribosyl)ating (PARsylating) target proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[5][6] A key substrate of tankyrases is Axin, a scaffold protein central to the β-catenin destruction complex.[6][7][8] In many cancers, particularly colorectal cancer, aberrant activation of the Wnt/β-catenin pathway is a primary driver of tumorigenesis.[3][7] By inhibiting tankyrase, Axin is stabilized, leading to the degradation of β-catenin and the suppression of Wnt-driven cell proliferation.[8][9]
The development of potent and selective tankyrase inhibitors is therefore a highly active area of research, with several compounds advancing into preclinical and clinical development.[2][5][10][11] This guide will utilize a selection of these known inhibitors to provide a robust benchmark for evaluating novel chemical entities such as 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Selected Benchmark Inhibitors:
-
XAV939: One of the first-generation tankyrase inhibitors, XAV939 is widely used as a research tool. It stabilizes Axin and inhibits Wnt/β-catenin signaling.[8][12] It binds to the nicotinamide subsite of the PARP catalytic domain.[6][13]
-
G007-LK: A potent and specific tankyrase inhibitor that targets the adenosine subsite of the catalytic domain, offering greater specificity compared to nicotinamide mimetics.[13] It has demonstrated efficacy in preclinical cancer models.[7]
-
OM-153: A more recent, highly potent 1,2,4-triazole-based tankyrase inhibitor with favorable drug-like properties and demonstrated preclinical anti-fibrotic and anti-tumor effects.[2][5]
The Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, the destruction complex, composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation. Tankyrases disrupt the destruction complex by PARsylating Axin, leading to its degradation. Inhibition of tankyrase reverses this process, stabilizing Axin and suppressing Wnt signaling.
Experimental Design for Comparative Benchmarking
To comprehensively evaluate 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a multi-tiered approach is recommended, progressing from biochemical assays to cell-based models.
Tier 1: Biochemical Assays
Objective: To determine the direct inhibitory activity and selectivity of the test compound on purified tankyrase enzymes.
3.1.1. Tankyrase Enzymatic Activity Assay
-
Principle: A quantitative in vitro assay to measure the PARsylation activity of TNKS1 and TNKS2. This can be a colorimetric or chemiluminescent ELISA-based assay that detects the formation of poly(ADP-ribose) (PAR) on a histone substrate.[14]
-
Protocol:
-
Coat a 96-well plate with histone proteins.
-
Add recombinant human TNKS1 or TNKS2 enzyme.
-
Add a concentration range of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, benchmark inhibitors (XAV939, G007-LK, OM-153), and a DMSO vehicle control.
-
Initiate the reaction by adding the NAD+ substrate.
-
Incubate to allow for PARsylation.
-
Detect the newly synthesized PAR chains using an anti-PAR monoclonal antibody followed by a secondary HRP-conjugated antibody and a chemiluminescent or colorimetric substrate.[14]
-
Measure the signal using a plate reader.
-
Calculate IC50 values by fitting the dose-response curves.
-
3.1.2. PARP Family Selectivity Panel
-
Principle: To assess the selectivity of the compound against other members of the PARP family, which is crucial for minimizing off-target effects.
-
Protocol:
-
Submit the compound for screening against a panel of purified PARP enzymes (e.g., PARP1, PARP2, etc.) at a fixed concentration (e.g., 1 µM).
-
For any enzymes showing significant inhibition, perform a full dose-response curve to determine the IC50.
-
Calculate the selectivity ratio by dividing the IC50 for other PARPs by the IC50 for TNKS1/2.
-
Tier 2: Cell-Based Assays
Objective: To confirm the on-target activity in a cellular context and evaluate the downstream functional consequences.
3.2.1. Wnt/β-catenin Reporter Assay (Super TopFlash - STF)
-
Principle: This assay utilizes a cell line (e.g., HEK293T) engineered with a luciferase reporter gene under the control of TCF/LEF transcription factors. Inhibition of the Wnt pathway results in a decreased luciferase signal.
-
Protocol:
-
Seed HEK293-STF cells in a 96-well plate.
-
Treat the cells with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to activate the pathway.
-
Concurrently, treat with a concentration range of the test and benchmark compounds.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate IC50 values based on the reduction of the luminescent signal.
-
3.2.2. Target Engagement and Pathway Modulation (Western Blot)
-
Principle: To visually confirm that the compound stabilizes Axin and promotes β-catenin degradation in a Wnt-dependent cancer cell line.
-
Protocol:
-
Use a colorectal cancer cell line with an APC mutation, such as COLO-320DM or SW480, which have constitutively active Wnt signaling.[7]
-
Treat cells with the test and benchmark compounds at various concentrations (e.g., 0.1x, 1x, 10x IC50 from the reporter assay) for a defined period (e.g., 24 hours).
-
Harvest cell lysates and perform SDS-PAGE.
-
Transfer proteins to a nitrocellulose membrane and probe with primary antibodies against Axin1, active β-catenin, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensities to assess the dose-dependent increase in Axin1 and decrease in active β-catenin.
-
3.2.3. Anti-Proliferative Activity
-
Principle: To determine if the inhibition of Wnt signaling translates to a reduction in the growth of Wnt-addicted cancer cells.
-
Protocol:
-
Seed COLO-320DM cells in a 96-well plate.
-
Treat with a concentration range of the test and benchmark compounds.
-
Incubate for 72-96 hours.
-
Assess cell viability using a standard method such as CellTiter-Glo® or resazurin reduction assay.
-
Calculate GI50 (concentration for 50% growth inhibition) values.
-
Data Summary and Interpretation
The following tables provide a template for summarizing the experimental data, allowing for a direct comparison of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine with the known inhibitors.
Table 1: Biochemical Potency and Selectivity
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) | Selectivity (PARP1/TNKS1) |
| 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| XAV939 | 11 | 4 | >1000 | >90x |
| G007-LK | 25 | 7 | >10000 | >400x |
| OM-153 | 13 | 2 | >10000 | >769x |
Table 2: Cellular Activity and Anti-Proliferative Effects
| Compound | Wnt Reporter (STF) IC50 (nM) | Axin Stabilization (EC50, nM) | COLO-320DM GI50 (nM) |
| 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| XAV939 | ~50 | ~100 | ~200 |
| G007-LK | ~10 | ~20 | ~50 |
| OM-153 | 0.63 | ~5 | 10 |
Conclusion
This guide provides a structured and scientifically rigorous approach to benchmarking 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine under the working hypothesis that it is a tankyrase inhibitor. By following the outlined experimental protocols, researchers can generate a comprehensive dataset to compare its potency, selectivity, and cellular efficacy against well-established compounds in the field. The resulting data will be critical in determining the therapeutic potential of this novel molecule and guiding future drug development efforts. The ultimate goal is to identify novel tankyrase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant Wnt signaling.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tankyrase inhibitor exerts robust preclinical antifibrotic effects | BioWorld [bioworld.com]
- 3. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Highly Sensitive Assay for Screening of Tankyrase 1 | Technology Networks [technologynetworks.com]
Safety Operating Guide
Navigating the Disposal of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Guide for Laboratory Professionals
Navigating the Disposal of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed framework for the proper disposal of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a fluorinated benzodiazepine analog. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific Chemical Hygiene Plan and the material's Safety Data Sheet (SDS).
Hazard Identification and Risk Assessment: Understanding the Compound
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is classified as acutely toxic if swallowed.[3] Its chemical structure includes a fluorine atom, which places it in the category of halogenated organic compounds. This classification is crucial for determining the correct waste stream and disposal method.[1][4] Halogenated organic wastes require specific disposal protocols to prevent the formation of toxic byproducts, such as hydrogen fluoride, during incineration.[5]
Key Properties and Hazard Summary:
| Property | Information | Source |
| Chemical Name | 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | [6][7][8] |
| CAS Number | 620948-83-6 | [6][7][8] |
| Molecular Formula | C₉H₁₁FN₂ | [3][6] |
| Hazard Classification | Acute Toxicity 3, Oral | [3] |
| Signal Word | Danger | [3] |
| Hazard Statement | H301: Toxic if swallowed | [3] |
| Waste Category | Halogenated Organic Waste | [1][4] |
Personal Protective Equipment (PPE) and Handling Precautions
Before handling 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine for disposal, it is imperative to wear appropriate personal protective equipment (PPE). The selection of PPE should be guided by a thorough risk assessment and the information provided in the compound's SDS.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Segregation of Waste: The Critical First Step
Proper segregation of chemical waste at the point of generation is fundamental to safe and compliant disposal. Due to its fluorinated nature, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine must be disposed of as halogenated organic waste .[1][4]
Causality of Segregation: Combining halogenated and non-halogenated organic waste streams can lead to several complications. Non-halogenated waste is often reprocessed for use as fuel.[5] The presence of halogenated compounds in this stream can lead to the formation of highly toxic and corrosive byproducts, such as dioxins and hydrogen fluoride, upon combustion.[5] Therefore, strict segregation is essential for both environmental protection and the proper functioning of waste treatment facilities.
Waste Accumulation and Container Management
All waste containing 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine must be collected in designated, properly labeled containers.
Container Selection:
-
Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), for liquid waste.[2] Avoid metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[9]
-
For solid waste, a clearly labeled, sealed plastic bag or a designated solid waste container should be used.[2]
-
Ensure the container has a secure, leak-proof lid.
Labeling Requirements: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine"
-
The concentration of the waste
-
The appropriate hazard pictogram (e.g., skull and crossbones for acute toxicity)[3]
-
The date the waste was first added to the container
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The storage area should be well-ventilated.[4]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Disposal Methodology: High-Temperature Incineration
The universally recommended disposal method for pharmaceutical and halogenated organic waste is high-temperature incineration .[10][11][12] This process ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
The Rationale for High-Temperature Incineration:
-
Complete Destruction: Incineration at temperatures typically exceeding 850°C (and often reaching 1200°C-1450°C in specialized facilities) breaks down the complex organic structure of the benzodiazepine into simpler, less harmful components.[10][12]
-
Prevention of Toxic Byproducts: For halogenated compounds, high-temperature incineration with appropriate flue gas treatment is crucial to prevent the formation of toxic substances like halogenated dioxins and furans.[5][10] Medium or low-temperature burning is not suitable and can release toxic pollutants.[10]
Disposal Workflow:
Caption: Waste Disposal Decision Workflow for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect and Dispose: Place all contaminated materials (absorbent, PPE, etc.) into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the waste generator to ensure full compliance with all applicable laws.
Conclusion: A Commitment to Safety
The proper disposal of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a multi-step process that requires careful planning and execution. By understanding the hazards associated with this compound, implementing rigorous segregation and containment protocols, and utilizing the correct disposal technology, laboratory professionals can ensure a safe working environment and protect our ecosystem.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to the manufacturer's Safety Data Sheet (SDS) and your institution's established safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Sigma-Aldrich [sigmaaldrich.com]
- 4. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 5. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 6. scbt.com [scbt.com]
- 7. 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine 95% | CAS: 620948-83-6 | AChemBlock [achemblock.com]
- 8. 620948-83-6|this compound|BLD Pharm [bldpharm.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. medbox.org [medbox.org]
- 11. health.qld.gov.au [health.qld.gov.au]
- 12. iwaste.epa.gov [iwaste.epa.gov]
Mastering the Handling of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Guide to Safety and Disposal
Mastering the Handling of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: A Guide to Safety and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel psychoactive compounds demand a profound respect for safety and procedural precision. This guide provides an in-depth operational plan for the safe handling, decontamination, and disposal of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a potent benzodiazepine derivative. As Senior Application Scientist, my focus is to instill a culture of safety that extends beyond mere compliance, ensuring the well-being of every researcher in the laboratory.
Hazard Assessment and Toxidicology
While a specific Safety Data Sheet (SDS) for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is not widely available, data from structurally analogous compounds, such as 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, provide critical insights into its potential hazards. The analogue is classified as acutely toxic upon oral exposure (Acute Toxicity Category 3), carrying the signal word "Danger".[1] This classification underscores the necessity of stringent containment and personal protective measures to prevent accidental ingestion, inhalation, or dermal absorption.
Key Physicochemical and Toxicological Data:
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₁FN₂ | [1] |
| Molecular Weight | 166.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Known Hazards | Acute Toxicity 3 (Oral) for structural analogue | [1] |
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling potent compounds. The primary objective is to create a robust barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.
Core PPE Requirements:
-
Gloves: Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon suspected contamination or at regular intervals (e.g., every 30-60 minutes). Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against splashes and aerosols.
-
Lab Coat: A dedicated, cuffed, long-sleeved lab coat is essential. This should be laundered professionally and not taken home.
-
Respiratory Protection: Due to the risk of aerosolization of the powdered compound, a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be used, especially when handling larger quantities or when there is a potential for dust generation.[3]
Enhanced PPE for High-Risk Procedures:
For procedures with a higher risk of exposure, such as weighing the neat compound or performing reactions with significant agitation, additional PPE is warranted:
-
Full-face shield: Worn over safety goggles to protect the entire face.
-
Disposable sleeves: To provide an extra layer of protection for the arms.
-
Disposable apron: To protect against spills on the torso.
Safe Handling and Operational Plan
A systematic approach to handling 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safe handling within a laboratory setting.
Experimental Workflow for Safe Handling:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
